5-(3-Chloro-4-methylphenyl)-2-furaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMPOSIYMXBNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355960 | |
| Record name | 5-(3-chloro-4-methylphenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57666-53-2 | |
| Record name | 5-(3-chloro-4-methylphenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-CHLORO-4-METHYLPHENYL)-2-FURALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a valuable intermediate in organic synthesis and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.
Introduction
This compound belongs to the class of 5-aryl-2-furaldehydes, which are key structural motifs in various natural products and pharmacologically active compounds. The presence of the substituted phenyl ring and the reactive aldehyde functionality makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The primary and most efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.
Synthetic Pathway: Suzuki-Miyaura Coupling
The most common and scalable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this translates to the reaction between 5-bromo-2-furaldehyde and (3-chloro-4-methylphenyl)boronic acid .
The general reaction scheme is as follows:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
This pathway is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for this reaction involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with 5-bromo-2-furaldehyde to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers the 3-chloro-4-methylphenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
5-Bromo-2-furaldehyde
-
(3-Chloro-4-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on activated carbon [Pd/C])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃])
-
Solvent system (e.g., Toluene and Water, or 1,4-Dioxane and Water)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography elution)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis and purification.
-
Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Then, add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degassing: The reaction vessel is sealed, and the mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to reflux (typically around 90-100 °C) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-furaldehyde) is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Deionized water is added, and the mixture is transferred to a separatory funnel. The product is extracted into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₂H₉ClO₂ | |
| Molecular Weight | 220.65 g/mol | |
| Typical Yield | 75-90% | Dependent on catalyst and reaction conditions. |
| Purity (Post-Chromatography) | >98% | As determined by HPLC or ¹H NMR. |
| Melting Point | Not widely reported | Expected to be a solid at room temperature. |
| Appearance | Off-white to yellow solid |
Product Characterization
Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.7 (s, 1H, -CHO), ~7.6-7.4 (m, 3H, Ar-H), ~7.3 (d, 1H, furan-H), ~6.8 (d, 1H, furan-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~177 (-CHO), ~160-125 (Ar-C and furan-C). |
| Mass Spectrometry (EI) | m/z: 220 [M]⁺, 222 [M+2]⁺ (characteristic isotopic pattern for chlorine). |
| Infrared (IR) | ν (cm⁻¹): ~1670 (C=O stretch, aldehyde), ~3100 (C-H stretch, aromatic/furan). |
Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory, following all appropriate safety precautions, including the use of personal protective equipment. The reaction conditions provided are illustrative and may require optimization.
CAS number for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
An In-depth Technical Guide to 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is an aromatic aldehyde derivative of furan. Its structure features a furan ring substituted with a formyl group and a chloro-methylphenyl group.
While detailed, experimentally verified data for this specific compound is limited in publicly accessible literature, its properties can be inferred from closely related analogs. Below is a summary of key chemical identifiers.
| Property | Value | Source |
| CAS Number | 57666-53-2 | Sigma-Aldrich[1] |
| Linear Formula | C12H9ClO2 | Sigma-Aldrich[1] |
| Molecular Weight | 220.65 g/mol | Calculated |
| Synonyms | 5-(3-Chloro-4-methylphenyl)furan-2-carbaldehyde | IUPAC Nomenclature |
Synthesis and Experimental Protocols
The synthesis of 5-aryl-2-furaldehydes is typically achieved through palladium-catalyzed cross-coupling reactions. A common and effective method is the Suzuki coupling, which involves the reaction of an arylboronic acid with a halo-furan. For this compound, a plausible synthetic route involves the coupling of 5-bromo-2-furaldehyde with 3-chloro-4-methylphenylboronic acid.
Proposed Synthetic Protocol: Suzuki Coupling
This protocol is a generalized procedure based on established methods for the synthesis of similar 5-aryl-2-furaldehydes.
Materials:
-
5-bromo-2-furaldehyde
-
3-chloro-4-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a reaction flask, add 5-bromo-2-furaldehyde (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (usually within 4-12 hours), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Potential Biological Significance and Applications
Aryl-substituted furaldehydes are precursors to a wide range of heterocyclic compounds and have been investigated for various pharmacological activities. While the specific biological activity of this compound is not extensively documented, related structures have shown promise. For instance, Schiff bases derived from substituted furfuraldehydes have been evaluated for antimicrobial and anthelmintic activities[3]. The furan moiety is present in numerous natural and synthetic compounds with diverse pharmacological properties[4].
Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The chloro and methyl substitutions on the phenyl ring can influence the compound's lipophilicity, electronic properties, and metabolic stability, making it an interesting scaffold for medicinal chemistry.
Experimental and Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and preliminary biological screening of this compound.
Caption: A general workflow for the synthesis and evaluation of the target compound.
Hypothetical Signaling Pathway Involvement
There is no direct evidence linking this compound to specific signaling pathways. However, many small molecule drugs exert their effects by modulating key cellular signaling cascades. For instance, some chlorinated aromatic compounds have been shown to interact with pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for regulating cell growth and proliferation[5]. A hypothetical interaction is depicted below for illustrative purposes.
Caption: A hypothetical modulation of the MAPK signaling pathway by the compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Final Progress Reports: Michigan State University: Molecular Signals of Epigenetic Toxicity of Superfund Chemicals [tools.niehs.nih.gov]
An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectroscopic data presented in this document for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde are predicted based on the analysis of structurally similar compounds due to the absence of publicly available experimental data for the specific molecule. The experimental protocol is adapted from a general method for the synthesis of related compounds.
Introduction
This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its structural motif, combining a furan ring with a substituted phenyl group, makes it an interesting candidate for further functionalization and biological evaluation. This technical guide provides a summary of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of this compound, based on established chemical literature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of structurally related compounds, including 5-(4-chlorophenyl)-2-furaldehyde and 5-(4-methylphenyl)-2-furaldehyde.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.70 | s | 1H | Aldehydic proton (-CHO) |
| ~7.80-7.60 | m | 3H | Aromatic protons (phenyl ring) |
| ~7.40 | d | 1H | Furan ring proton |
| ~7.25 | d | 1H | Furan ring proton |
| ~2.40 | s | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | Aldehydic carbon (-CHO) |
| ~158.0 | Furan ring carbon (C-5) |
| ~152.0 | Furan ring carbon (C-2) |
| ~138.0-125.0 | Aromatic carbons (phenyl ring) |
| ~124.0 | Furan ring carbon |
| ~110.0 | Furan ring carbon |
| ~20.0 | Methyl carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehydic C-H stretch |
| ~1680 | Strong | Aldehydic C=O stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | C-H bend |
| ~1100 | Strong | C-O-C stretch (furan) |
| ~820 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~220.03 | [M]⁺ (Molecular ion for C₁₂H₉ClO₂) |
| ~219.02 | [M-H]⁺ |
| ~191.03 | [M-CHO]⁺ |
| ~156.00 | [M-CHO-Cl]⁺ |
Synthetic Protocol
The synthesis of this compound can be achieved via a Meerwein arylation reaction, a well-established method for the formation of carbon-carbon bonds between aryl groups and activated alkenes. The following protocol is adapted from the work of Munendra et al. on the synthesis of similar 5-aryl-2-furaldehydes.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Procedure:
-
Diazotization of 3-Chloro-4-methylaniline:
-
In a beaker, dissolve 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate larger vessel, add furfural (1.5 equivalents).
-
To the furfural, add the freshly prepared, cold diazonium salt solution slowly with vigorous stirring.
-
Add an aqueous solution of copper(II) chloride (0.2 equivalents) as a catalyst.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. A solid product should precipitate out of the solution.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Potential Application in Drug Discovery: A Workflow Example
While specific biological activities for this compound are not yet extensively documented, compounds with similar structures are often investigated as potential therapeutic agents. The following diagram illustrates a general workflow for screening such a compound in a drug discovery context.
Caption: A generalized workflow for drug discovery screening.
This workflow demonstrates the logical progression from a library of chemical compounds, including our title compound, through various stages of testing and development to identify and optimize a potential drug candidate.
Conclusion
This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The provided synthetic protocol, adapted from reliable literature, offers a clear pathway for its preparation. The tabulated spectroscopic data, while predictive, serves as a useful reference for researchers aiming to synthesize and characterize this and related molecules. Further experimental validation is necessary to confirm these predicted values and to explore the potential applications of this compound in various scientific fields.
Navigating the Solubility Landscape of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-(3-Chloro-4-methylphenyl)-2-furaldehyde is a critical physicochemical property that influences its bioavailability, processability, and overall utility. The "like dissolves like" principle generally governs solubility, suggesting that this compound, with its aromatic and halogenated moieties, is likely to exhibit solubility in a range of organic solvents. However, empirical determination is essential for precise quantification.
Predicted Solubility Profile
Based on its chemical structure, which includes a polar aldehyde group and a furan ring, alongside a non-polar substituted phenyl group, this compound is expected to be soluble in a variety of common organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective, as are chlorinated solvents like dichloromethane and chloroform. Alcohols such as methanol, ethanol, and isopropanol may also serve as suitable solvents. The solubility in non-polar solvents like hexanes is expected to be limited.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table provides a structured format for recording and presenting such empirical data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Observations |
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., UV-Vis | |||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Hexanes | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Methanol | e.g., 25 | e.g., HPLC | |||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
A standardized and meticulous experimental approach is crucial for obtaining reliable and reproducible solubility data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Shake-Flask Method Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] The temperature should be rigorously controlled.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to centrifuge the samples.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Dilute the clear, saturated filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound.
-
A pre-established calibration curve of the compound in the same solvent system is required for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
An In-depth Technical Guide on the Physical Characteristics of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific physical and chemical properties of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde is limited. This guide provides a summary of available information for the target compound and contextual data from structurally related compounds. The experimental protocols described are based on general methods for analogous molecules and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a furan derivative characterized by the presence of a 2-furaldehyde (furfural) core substituted at the 5-position with a 3-chloro-4-methylphenyl group. Furfural and its derivatives are important platform molecules in organic synthesis and medicinal chemistry, serving as precursors for a wide range of more complex structures. Compounds bearing a furan moiety are known to exhibit diverse pharmacological activities. This document outlines the known physical characteristics of the title compound and provides general methodologies for its synthesis and characterization.
Core Compound Data
Based on available information, the fundamental properties of this compound are summarized below.
| Property | Data | Reference |
| CAS Number | 57666-53-2 | |
| Molecular Formula | C₁₂H₉ClO₂ | |
| Linear Formula | C₁₂H₉ClO₂ | |
| Molecular Weight | 220.65 g/mol | Calculated |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Figure 1. Structure of the title compound.
Comparative Physicochemical Data
To provide context, the following table presents physical data for the parent compound, 2-furaldehyde, and other structurally related 5-phenyl-2-furaldehyde derivatives. These values can help in estimating the properties of the title compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Furaldehyde | C₅H₄O₂ | 96.08 | -36 | 162 |
| 5-(4-Chlorophenyl)-2-furaldehyde | C₁₁H₇ClO₂ | 206.62 | Not Available | Not Available |
| 5-(3-Chlorophenyl)furfural | C₁₁H₇ClO₂ | 206.63 | 109-111 | Not Available |
| 5-(3-Chloro-4-methoxyphenyl)furfural | C₁₂H₉ClO₃ | 236.65 | Not Available | Not Available |
| 5-(4-Nitrophenyl)-2-furaldehyde | C₁₁H₇NO₄ | 217.18 | Not Available | Not Available |
Experimental Protocols
While specific experimental data for this compound is not widely published, a general synthetic and characterization workflow can be established based on literature for similar compounds.
Synthesis: Meerwein Arylation
A common method for the synthesis of 5-aryl-2-furfurals is the Meerwein arylation reaction.[1] This involves the reaction of a diazonium salt with an activated alkene (in this case, furfural) in the presence of a copper catalyst.
Protocol:
-
Diazotization: 3-Chloro-4-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Arylation: A solution of 2-furaldehyde and a copper(II) salt (e.g., CuCl₂) in a suitable solvent (e.g., acetone/water) is prepared. The freshly prepared diazonium salt solution is added slowly to this mixture at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.
Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include an aldehyde proton, aromatic protons from both the furan and phenyl rings, and a methyl group singlet.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected peaks would include a strong carbonyl (C=O) stretch from the aldehyde (around 1670-1700 cm⁻¹) and C-O-C stretching from the furan ring.[2]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
Melting Point Analysis: To determine the melting point and assess the purity of the solid compound.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Workflow for Synthesis and Characterization.
References
Potential Biological Activity of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 5-(3-Chloro-4-methylphenyl)-2-furaldehyde. Due to the limited direct studies on this specific molecule, this document extrapolates its potential pharmacological effects based on the well-documented activities of structurally similar furan derivatives. The primary focus is on its potential as an anticancer and antimicrobial agent. This guide furnishes detailed experimental protocols for the initial in vitro evaluation of these activities and proposes a hypothetical mechanism of action based on known signaling pathways modulated by analogous compounds. All quantitative data from related compounds are summarized, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities.[1] The furan scaffold is a key component in numerous natural products and synthetic pharmaceuticals.[1] Derivatives of 5-phenyl-2-furaldehyde, in particular, have been identified as promising precursors for the development of new therapeutic agents with potential antimicrobial and antitumor properties.[2][3] The subject of this guide, this compound, is a novel derivative characterized by a substituted phenyl ring at the 5-position of the furan ring. The presence of a chloro and a methyl group on the phenyl ring is anticipated to modulate its biological activity. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Postulated Biological Activities
Based on the structure-activity relationships of analogous compounds, this compound is postulated to exhibit two primary biological activities:
-
Anticancer/Cytotoxic Activity: The presence of a halogenated phenyl ring attached to a furan core is a structural motif found in various compounds with demonstrated cytotoxicity against cancer cell lines.[4][5]
-
Antimicrobial Activity: Furan derivatives, including 5-nitro-2-furaldehyde and Schiff bases derived from 5-(substituted phenyl)-2-furfurals, have shown significant antimicrobial effects against a range of bacteria and fungi.[6][7][8][9]
Quantitative Data from Structurally Similar Compounds
To provide a basis for the potential potency of this compound, the following table summarizes the cytotoxic activities of selected furan derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Furan-ring fused chalcone (6a) | HL60 (leukemia) | 20.9 | [10] |
| Furan-ring fused chalcone (6e) | HL60 (leukemia) | 12.3 | [10] |
| Furan-based pyridine carbohydrazide (4) | MCF-7 (breast cancer) | 4.06 | [11] |
| Furan-based N-phenyl triazinone (7) | MCF-7 (breast cancer) | 2.96 | [11] |
| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Various | Potent cytotoxicity | [5] |
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][10]
Materials:
-
This compound
-
Human cancer cell lines (e.g., from the NCI-60 panel such as MCF-7 for breast cancer, HeLa for cervical cancer, or SW620 for colorectal cancer)[10][12]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
MTT Assay Workflow for Cytotoxicity Testing.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method.[12][14]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and/or fungal strains (e.g., Candida albicans ATCC 10231)[6][7]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains on appropriate agar plates for 18-24 hours.
-
Prepare a suspension of the microorganisms in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well of the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
-
Broth Microdilution Workflow for MIC Determination.
Hypothetical Mechanism of Action
Anticancer Activity
Many furan derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[13] A plausible mechanism for this compound involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. The compound may lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[1] Additionally, some furan derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.[12]
Hypothetical Apoptosis Induction Pathway.
Antimicrobial Activity
The antimicrobial mechanism of furan derivatives is often attributed to the reactivity of the furan ring and its substituents. For nitrofurans, the nitro group can be enzymatically reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then non-specifically damage bacterial macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately cell death.[15] While this compound lacks a nitro group, the aldehyde functionality and the substituted phenyl ring can still contribute to its antimicrobial properties. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, while the overall lipophilicity of the molecule, influenced by the chloro and methyl groups, can facilitate its transport across microbial cell membranes.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a systematic analysis of structurally related compounds strongly suggests its potential as a novel anticancer and antimicrobial agent. The detailed experimental protocols provided in this guide offer a clear roadmap for the initial in vitro screening of this compound. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. The proposed signaling pathways serve as a starting point for more in-depth mechanistic studies. This technical guide is intended to be a valuable resource for researchers embarking on the biological evaluation of this and other novel furan derivatives.
References
- 1. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. microbiologics.com [microbiologics.com]
- 6. microrao.com [microrao.com]
- 7. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Comprehensive Technical Guide for Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-(3-chloro-4-methylphenyl)-2-furaldehyde, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document compiles information based on established synthetic methodologies for analogous 5-aryl-2-furaldehydes and data from closely related structures. The guide details plausible synthetic routes, predicted physicochemical properties, and potential applications, offering a foundational resource for researchers interested in utilizing this compound in their work.
Introduction
5-Aryl-2-furaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The furan ring, coupled with an aromatic substituent, provides a versatile scaffold for further chemical modifications. The specific compound, this compound, incorporates a substituted phenyl ring that can influence the steric and electronic properties of derivative compounds, making it an attractive intermediate for the development of novel therapeutic agents and specialized polymers. This guide outlines the potential synthetic pathways and characteristics of this compound, drawing upon the well-established chemistry of related furan derivatives.
Physicochemical and Spectral Data
| Property | Value | Notes |
| Molecular Formula | C₁₂H₉ClO₂ | - |
| Molecular Weight | 220.65 g/mol | - |
| CAS Number | 57666-53-2 | [1] |
| Appearance | Expected to be a crystalline solid | Based on similar 5-aryl-2-furaldehydes. |
| Melting Point (°C) | Not available | Data for 5-(3-chlorophenyl)furfural is 109-111 °C.[2] The methyl group may slightly alter this. |
| Boiling Point (°C) | Not available | High boiling point expected due to molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water. | Based on the general solubility of furan and aromatic compounds. |
| ¹H NMR | Predicted | Expect signals for the aldehyde proton (~9.6 ppm), furan protons (doublets, ~7.0-7.5 ppm), aromatic protons on the phenyl ring (~7.5-7.8 ppm), and a methyl singlet (~2.4 ppm). |
| ¹³C NMR | Predicted | Expect signals for the aldehyde carbonyl (~177 ppm), furan carbons (~110-160 ppm), and aromatic carbons (~120-140 ppm), including the methyl carbon (~20 ppm). |
| IR (cm⁻¹) | Predicted | Expect characteristic peaks for C=O stretching of the aldehyde (~1670-1690 cm⁻¹), C-O-C stretching of the furan ring (~1020-1250 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |
| Mass Spectrum (m/z) | Predicted | Expect a molecular ion peak [M]⁺ at ~220 and a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. Fragmentation may involve the loss of the formyl group (-29). |
Synthetic Routes and Experimental Protocols
Two primary and well-established methods for the synthesis of 5-aryl-2-furaldehydes are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. While a specific protocol for this compound is not published, the following detailed procedures are adapted from general methods for analogous compounds.
Meerwein Arylation
The Meerwein arylation involves the reaction of a diazonium salt with an activated alkene, in this case, furfural, catalyzed by a copper salt.[3][4]
Experimental Protocol: Meerwein Arylation of Furfural
-
Diazonium Salt Preparation:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 3-chloro-4-methylaniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Slowly add a solution of sodium nitrite (10.5 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Arylation Reaction:
-
In a separate three-necked flask, prepare a solution of furfural (12 mmol) in acetone (50 mL).
-
Add copper(II) chloride dihydrate (1.5 mmol) to the furfural solution and stir until dissolved.
-
Slowly add the previously prepared cold diazonium salt solution to the furfural-copper chloride mixture over a period of 30-45 minutes, maintaining the reaction temperature between 30-35 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide, catalyzed by a palladium complex.[5] In this case, 5-bromo-2-furaldehyde can be coupled with (3-chloro-4-methylphenyl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a Schlenk flask, add 5-bromo-2-furaldehyde (10 mmol), (3-chloro-4-methylphenyl)boronic acid (12 mmol), palladium(II) acetate (0.2 mmol), and a phosphine ligand such as triphenylphosphine (0.4 mmol).
-
Add a base, such as potassium carbonate (30 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 50 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure product.
-
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes described.
Caption: Meerwein Arylation Synthetic Workflow.
References
literature review of 5-aryl-2-furaldehyde derivatives
An In-depth Technical Guide to 5-Aryl-2-Furaldehyde Derivatives
Abstract
5-Aryl-2-furaldehyde derivatives represent a versatile class of heterocyclic compounds characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position. This scaffold has garnered significant attention in medicinal chemistry and materials science due to its synthetic accessibility and broad spectrum of biological activities. These compounds serve as crucial starting materials for the synthesis of more complex polyfunctionalized heterocyclic systems.[1] This review focuses on the primary synthetic methodologies, key chemical transformations, and diverse pharmacological applications of 5-aryl-2-furaldehyde derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Detailed experimental protocols, tabulated biological data, and visual summaries of synthetic and biological pathways are provided to serve as a comprehensive resource for researchers in drug discovery and development.
Synthesis of 5-Aryl-2-Furaldehyde Derivatives
The synthesis of the 5-aryl-2-furaldehyde core is predominantly achieved through cross-coupling reactions, which efficiently form the crucial carbon-carbon bond between the furan ring and the aryl moiety. Key methods include the Meerwein arylation and various palladium-catalyzed reactions.
1.1. Meerwein Arylation
A classical and effective method for arylating the furan ring is the Meerwein reaction. This involves the coupling of an arenediazonium salt with 2-furaldehyde, typically catalyzed by a copper(II) salt like cupric chloride.[1] This approach provides a direct route to 5-aryl-2-furaldehydes from readily available aromatic amines.[2]
1.2. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for constructing the 5-aryl-2-furaldehyde scaffold, starting from a halogenated furaldehyde, most commonly 5-bromo-2-furaldehyde.
-
Suzuki-Miyaura Reaction : This reaction couples 5-bromo-2-furaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base, offering high yields and broad substrate scope.[1]
-
Organozinc Coupling : The use of arylzinc halides or specialized organozinc reagents, such as 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, provides a facile route to a wide range of 5-substituted 2-furaldehydes under mild conditions.[3]
-
Stille Coupling : This method involves the reaction of 5-bromo-2-furaldehyde with an organotin reagent, like phenyl tributyl tin, catalyzed by a palladium complex.[1]
-
Organobismuth Coupling : Arylating 5-bromo-2-furaldehyde using phenylbismuth reagents with a palladium acetate catalyst is another effective strategy.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a substituted aromatic furan derivative. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Compound Properties
This compound is a solid organic compound. Its core structure consists of a furan-2-carbaldehyde moiety substituted with a 3-chloro-4-methylphenyl group at the 5-position.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂ | Calculated |
| Molecular Weight | 220.65 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| CAS Number | 57666-53-2 | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established palladium-catalyzed cross-coupling reactions. These methods offer versatile and efficient routes to 5-aryl-2-furaldehydes.[1][2][3] Below are detailed experimental protocols for plausible synthetic routes.
Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2][4]
Experimental Protocol:
-
Preparation of the Boronic Acid/Ester: 5-Formylfuran-2-boronic acid or its pinacol ester can be used as the furan-containing coupling partner.
-
Reaction Setup: In a reaction vessel, combine 5-formylfuran-2-boronic acid (1.2 equivalents), 1-bromo-3-chloro-4-methylbenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).
-
Solvent and Conditions: The reaction is typically carried out in a solvent mixture, such as toluene/ethanol/water, and heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Cross-Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7][8]
Experimental Protocol:
-
Reactants: 5-Bromo-2-furaldehyde (1 equivalent) is reacted with 3-chloro-4-methylstyrene (1.2 equivalents).
-
Catalyst and Base: A palladium catalyst, such as palladium(II) acetate (0.02 equivalents), in combination with a phosphine ligand like tri(o-tolyl)phosphine (0.04 equivalents), and a base, typically a hindered amine like triethylamine (1.5 equivalents), are used.
-
Solvent and Conditions: The reaction is performed in an inert solvent, such as N,N-dimethylformamide (DMF), and heated to 80-100 °C for several hours.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.
Meerwein Arylation
This method involves the arylation of an activated double bond using a diazonium salt.[9]
Experimental Protocol:
-
Diazonium Salt Formation: 3-Chloro-4-methylaniline (1 equivalent) is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (1 equivalent) in water is added dropwise to form the diazonium salt.
-
Arylation Reaction: The freshly prepared diazonium salt solution is added to a solution of 2-furaldehyde (1.5 equivalents) in a suitable solvent like acetone, in the presence of a copper(II) chloride catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is achieved through column chromatography.
Spectroscopic Data (Representative)
Table 2: Representative Spectroscopic Data for 5-Aryl-2-furaldehydes
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, -CHO), 7.2-7.8 (m, Ar-H and furan-H) |
| ¹³C NMR (CDCl₃) | δ 178 (-CHO), 158 (C5-furan), 153 (C2-furan), 122-135 (Ar-C and furan-C) |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch, aldehyde), ~1500-1600 (C=C stretch, aromatic and furan), ~2820, 2740 (C-H stretch, aldehyde) |
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been published, the furan scaffold is a common motif in biologically active compounds. Derivatives of 5-aryl-2-furaldehyde have been reported to exhibit a range of pharmacological properties, including antimicrobial and cytotoxic activities.[1][13][14][15][16][17][18]
Anticipated Biological Effects:
-
Antimicrobial Activity: The presence of the halogenated phenyl ring and the furan moiety suggests potential activity against various bacterial and fungal strains.
-
Cytotoxic/Anticancer Activity: Many furan-containing compounds have been investigated for their potential as anticancer agents. The planar aromatic structure of this compound could allow it to intercalate with DNA or interact with key enzymes involved in cell proliferation.
Due to the lack of specific studies, a definitive signaling pathway cannot be described. However, a logical workflow for its synthesis and subsequent biological evaluation can be proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. diva-portal.org [diva-portal.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive [mdpi.com]
- 11. 5-Phenyl-2-furaldehyde | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Hydroxymethyl-2-furfural, a clinical trials agent for sickle cell anemia, and its mono/di-glucosides from classically processed steamed Rehmanniae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a substituted aromatic furan derivative. Due to the limited publicly available data on this specific molecule, this document compiles information on its commercial availability, predicted physicochemical properties, and a detailed, proposed synthetic protocol based on established methodologies for analogous compounds. Furthermore, potential biological activities and associated signaling pathways are inferred from structurally related molecules, providing a foundation for future research and drug discovery efforts. All quantitative data is summarized in structured tables, and a conceptual experimental workflow for its synthesis and biological evaluation is presented using a Graphviz diagram.
Commercial Availability and Physicochemical Properties
This compound is available from commercial suppliers as a research chemical. However, it is often supplied with limited analytical data, and independent verification of its identity and purity is recommended.
Table 1: Commercial and Predicted Physicochemical Data
| Parameter | Value | Source |
| CAS Number | 57666-53-2 | Sigma-Aldrich[1] |
| Linear Formula | C₁₂H₉ClO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 220.65 g/mol | Calculated |
| Appearance | Pale yellow to brown solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted) | N/A |
| Purity | Buyer must confirm | Sigma-Aldrich[2] |
Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling
Experimental Protocol
Materials:
-
3-Chloro-4-methylphenylboronic acid
-
5-Bromo-2-furaldehyde
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-methylphenylboronic acid (1.2 equivalents), 5-bromo-2-furaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 1M aqueous solution of potassium carbonate.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Synthetic Workflow Diagram
Potential Biological Activities and Signaling Pathways (Inferred)
Direct biological data for this compound is not available in the public domain. However, the biological activities of structurally similar 5-phenyl-2-furaldehyde derivatives can provide insights into its potential therapeutic applications.
Antimicrobial Activity
Many furan derivatives exhibit a broad spectrum of antimicrobial activity. The electrophilic nature of the aldehyde group and the overall lipophilicity of the molecule can contribute to its ability to interact with microbial membranes and intracellular targets.
Antitumor Activity
Substituted 5-phenyl-2-furaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The planar aromatic structure can facilitate intercalation with DNA, while the aldehyde group can react with nucleophilic residues in proteins, potentially disrupting critical cellular processes.
Enzyme Inhibition
Derivatives of 5-phenyl-2-furan have been identified as inhibitors of specific enzymes. For instance, some have shown potent inhibition of E. coli β-glucuronidase. This suggests that this compound could be explored as an inhibitor for various enzymes, depending on its specific binding properties.
Inferred Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially modulate various signaling pathways implicated in cancer and inflammation. A hypothetical mechanism of action could involve the inhibition of key kinases or transcription factors.
Future Directions
The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: An optimized and fully characterized synthesis is required, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) and determination of physicochemical properties.
-
Biological Screening: A comprehensive screening of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, is warranted.
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate its precise mechanism of action, including target identification and pathway analysis, will be crucial for any potential therapeutic development.
Conclusion
This compound is a commercially available research chemical with potential for further investigation in drug discovery and development. While direct experimental data is scarce, established synthetic methodologies and the known biological activities of structurally related compounds provide a solid foundation and rationale for its future study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other substituted 5-aryl-2-furaldehydes.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, related structures, and biological activities of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde and its analogs. The furan core, particularly the 5-aryl-2-furaldehyde scaffold, is a recurring motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including antimicrobial and anticancer properties. This document aims to consolidate the available scientific information, presenting it in a structured format to aid researchers in the field of drug discovery and development. We will delve into synthetic methodologies, structure-activity relationships, and available biological data, while also providing detailed experimental protocols and exploring potential mechanisms of action.
Introduction
The furan ring is a versatile heterocyclic scaffold that is present in numerous biologically active compounds.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse therapeutic applications, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The 5-aryl-2-furaldehyde framework, in particular, serves as a crucial building block for the synthesis of various pharmacologically potent molecules.[3] This guide focuses on this compound, a specific analog within this class, and explores its related structures and their potential as therapeutic agents. While specific biological data for this exact compound is limited in publicly available literature, this guide will extrapolate from closely related analogs to provide a comprehensive understanding of its potential.
Synthesis of 5-Aryl-2-furaldehydes
The synthesis of 5-aryl-2-furaldehydes is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to introduce a variety of aryl groups at the 5-position of the furan ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 5-aryl-2-furaldehydes. This reaction typically involves the coupling of a 5-halofurfural (e.g., 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde) with an arylboronic acid in the presence of a palladium catalyst and a base.[3]
General Reaction Scheme:
Caption: General scheme of Suzuki-Miyaura coupling for 5-aryl-2-furaldehyde synthesis.
Other Palladium-Catalyzed Reactions
Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), have also been utilized for the synthesis of 5-aryl-2-furaldehydes.[3] The Vilsmeier-Haack reaction of 2-arylfurans can also yield the desired aldehyde.[3]
Related Structures and Analogs
The core structure of this compound allows for a wide range of structural modifications to explore structure-activity relationships (SAR). Key areas for modification include the substituents on the phenyl ring and derivatization of the aldehyde group.
Table 1: Representative Analogs of 5-Aryl-2-furaldehydes and Their Reported Biological Activities
| Compound Name | Structure | Reported Biological Activity | Reference |
| 5-Phenyl-2-furaldehyde | 5-Phenyl-2-furaldehyde | Starting material for compounds with potential antimicrobial and antitumor activities. | [3] |
| 5-(4-Nitrophenyl)-2-furaldehyde | 5-(4-Nitrophenyl)-2-furaldehyde | Intermediate for antimicrobial morpholine derivatives. | [4] |
| 5-(2,5-Dichlorophenyl)-2-furaldehyde | 5-(2,5-Dichlorophenyl)-2-furaldehyde | Intermediate for antimicrobial morpholine derivatives. | [4] |
| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | Anticancer activity against breast cancer cell lines. | [5] |
| Bis-2(5H)-furanone derivatives | Bis-2(5H)-furanone derivatives | Anticancer activity against C6 glioma cells. | [6] |
Note: Specific quantitative data for the target compound is not available in the cited literature. The table presents related structures to illustrate the scope of potential activities.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of 5-aryl-2-furaldehydes have been investigated for a range of biological activities, with a primary focus on their antimicrobial and anticancer potential.
Antimicrobial Activity
The furan nucleus is a component of several established antimicrobial agents, such as nitrofurantoin.[7] The antimicrobial activity of furan derivatives is often attributed to the ability of the furan ring to accept electrons and generate reactive oxygen species that can damage bacterial DNA and other cellular components.[7]
Structure-Activity Relationship (SAR):
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen groups, are often associated with enhanced activity.[4]
-
Derivatization of the Aldehyde Group: Conversion of the aldehyde group into other functional groups, such as morpholine amides or thiosemicarbazones, has been shown to modulate the antimicrobial spectrum and potency.[2][4]
Anticancer Activity
Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]
Structure-Activity Relationship (SAR):
-
Phenyl Ring Substituents: The substitution pattern on the 5-phenyl ring plays a critical role in the anticancer activity. For instance, the presence of halogen atoms or a nitro group on the aromatic ring of 5-arylidene-2(5H)-furanones was shown to increase cytotoxicity.[8]
-
Modification of the Furan Ring System: Modifications of the core furan structure, such as the formation of bis-2(5H)-furanones, have yielded compounds with significant inhibitory activity against glioma cells.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of 5-aryl-2-furaldehyde analogs.
Synthesis of 4-(5-Aryl-2-furoyl)morpholines
This protocol describes a general method for the derivatization of the aldehyde group to an amide, which can be a key step in generating analogs with altered biological activity.[4]
Workflow for the Synthesis of 4-(5-Aryl-2-furoyl)morpholines:
Caption: Synthetic workflow for 4-(5-aryl-2-furoyl)morpholines.
Protocol:
-
Oxidation of 5-Aryl-2-furaldehyde: The starting 5-aryl-2-furaldehyde is oxidized to the corresponding 5-aryl-2-furoic acid. This can be achieved using various oxidizing agents, such as silver nitrate (AgNO₃).
-
Formation of Acyl Chloride: The resulting carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The 5-aryl-2-furoyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) to yield the final product, 4-(5-aryl-2-furoyl)morpholine.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-aryl-2-furaldehyde derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, research on related furan derivatives and other anticancer agents provides insights into potential mechanisms.
Induction of Apoptosis
Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. For some furan derivatives, the anticancer mechanism has been linked to the induction of apoptosis, characterized by cell cycle arrest and DNA fragmentation.[6]
Potential Apoptotic Signaling Pathway:
Caption: A simplified potential intrinsic apoptosis pathway induced by 5-aryl-2-furaldehyde analogs.
Inhibition of Key Cellular Processes
Furan derivatives have been shown to interfere with various cellular processes essential for cancer cell survival and proliferation. For example, some furan-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9] Others may interact with DNA, leading to cell cycle arrest.[6] The antimicrobial action of nitrofurans involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA.[7]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with the potential for development as novel antimicrobial and anticancer agents. The synthetic accessibility of the 5-aryl-2-furaldehyde scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.
Future research in this area should focus on:
-
Synthesis and Biological Evaluation of a Focused Library: A library of analogs with systematic variations in the substituents on the phenyl ring should be synthesized and screened to identify compounds with potent and selective activity.
-
Quantitative Biological Data: There is a critical need for quantitative data, such as IC₅₀ and MIC values, for a range of analogs to establish robust structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
By addressing these key areas, the full therapeutic potential of this compound and its related structures can be explored, potentially leading to the development of new and effective drugs for the treatment of infectious diseases and cancer.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 8. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
An Application Note and Protocol for the Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
Introduction
This compound is a member of the 5-aryl-2-furaldehyde class of compounds. This family of molecules serves as a crucial structural motif in medicinal chemistry and materials science. Derivatives of 5-aryl-2-furaldehydes are recognized as important building blocks for pharmacologically active compounds, demonstrating potential antimicrobial and antitumor activities.[1] The synthesis of these compounds is of significant interest to researchers in drug discovery and organic synthesis.
The presented protocol details a robust and widely applicable method for synthesizing this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method involves the coupling of an organoboron compound with an organohalide and is favored for its mild reaction conditions, high yields, and broad functional group tolerance.[4]
Reaction Principle
The synthesis is achieved by the Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with (3-chloro-4-methylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is generated in situ. The catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2][3]
Materials and Equipment
Reagents
-
5-Bromo-2-furaldehyde (CAS: 1899-24-7)
-
(3-Chloro-4-methylphenyl)boronic acid (CAS: 175883-63-3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for column chromatography, 200-400 mesh)
-
Hexane (for column chromatography)
-
Dichloromethane (DCM, for column chromatography)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (balloons or Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Experimental Protocol
Reaction Setup
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 equiv, e.g., 1.00 g, 5.71 mmol).
-
Add (3-chloro-4-methylphenyl)boronic acid (1.2 equiv, e.g., 1.17 g, 6.85 mmol).
-
Add anhydrous potassium carbonate (2.0 equiv, e.g., 1.58 g, 11.42 mmol).
-
Seal the flask with a rubber septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv, e.g., 198 mg, 0.171 mmol).
Reaction Execution
-
Add a deoxygenated solvent mixture of 1,4-dioxane and water (4:1 v/v, e.g., 20 mL dioxane and 5 mL water) to the flask via syringe. The solvent should be purged with inert gas for at least 30 minutes prior to use.
-
Attach a reflux condenser to the flask, ensuring a continued inert atmosphere at the top of the condenser.
-
Heat the reaction mixture to 85-90 °C using an oil bath or heating mantle.
-
Stir the mixture vigorously at this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1). The disappearance of the 5-bromo-2-furaldehyde spot indicates reaction completion.
Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with deionized water (e.g., 30 mL) and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (either directly or adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of hexane and ethyl acetate or hexane and dichloromethane. A typical starting eluent would be 98:2 hexane:EtOAc, gradually increasing the polarity.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) | Role |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 174.98 | 1.0 | 1.00 g (5.71 mmol) | Starting Material |
| (3-Chloro-4-methylphenyl)boronic acid | C₇H₈BClO₂ | 170.40 | 1.2 | 1.17 g (6.85 mmol) | Starting Material |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.03 | 198 mg (0.171 mmol) | Catalyst |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 1.58 g (11.42 mmol) | Base |
| 1,4-Dioxane/Water (4:1) | C₄H₈O₂ / H₂O | - | - | 25 mL | Solvent |
Expected Results and Characterization
The final product, this compound, is expected to be a solid. The yield will vary depending on the reaction scale and purification efficiency but should be in the range of 70-90% based on similar reported couplings.
Characterization methods:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (~9.6 ppm), the furan ring protons (two doublets between 6.5-7.5 ppm), the aromatic protons of the phenyl ring (signals between 7.3-7.8 ppm), and a singlet for the methyl group (~2.4 ppm).
-
¹³C NMR: The carbon NMR will show signals for the aldehyde carbonyl carbon (~177 ppm), as well as carbons of the furan and phenyl rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₉ClO₂ = 220.65 g/mol ).
-
Melting Point (MP): A sharp melting point range will indicate the purity of the synthesized compound.
Visualizations
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Hypothetical signaling pathway inhibited by a 5-aryl-2-furaldehyde derivative.
References
Application Note: Palladium-Catalyzed Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
Introduction
5-(3-Chloro-4-methylphenyl)-2-furaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring a substituted aryl group attached to a furan ring, is of significant interest in medicinal chemistry. This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle
The synthesis involves the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with (3-chloro-4-methylphenyl)boronic acid. The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; ArX [label="5-Bromo-2-furaldehyde\n(Ar-X)", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4"]; ArBOH2 [label="(3-Chloro-4-methylphenyl)boronic acid\n(Ar'-B(OH)2)", fillcolor="#FFFFFF"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArPdAr_complex [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar-Ar')", fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" ", color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> PdII_complex [color="#5F6368"]; PdII_complex -> Transmetalation [color="#5F6368"]; ArBOH2 -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> ArPdAr_complex [color="#5F6368"]; ArPdAr_complex -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl halides with arylboronic acids.[4][5]
Materials:
-
5-Bromo-2-furaldehyde (1.0 eq)
-
(3-Chloro-4-methylphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- 5-Bromo-2-furaldehyde\n- (3-Chloro-4-methylphenyl)boronic acid\n- Pd(OAc)2, PPh3\n- K2CO3\n- Dioxane/Water", fillcolor="#F1F3F4"]; Degas [label="Degas the reaction mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat to reflux under inert atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor reaction by TLC", fillcolor="#F1F3F4"]; Cool [label="Cool to room temperature", fillcolor="#F1F3F4"]; Quench [label="Quench with water and extract with ethyl acetate", fillcolor="#F1F3F4"]; Wash [label="Wash organic layer with brine", fillcolor="#F1F3F4"]; Dry [label="Dry over MgSO4 and filter", fillcolor="#F1F3F4"]; Concentrate [label="Concentrate under reduced pressure", fillcolor="#F1F3F4"]; Purify [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize the product (NMR, MS)", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Degas [color="#5F6368"]; Degas -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Cool [label="Reaction complete", color="#5F6368"]; Cool -> Quench [color="#5F6368"]; Quench -> Wash [color="#5F6368"]; Wash -> Dry [color="#5F6368"]; Dry -> Concentrate [color="#5F6368"]; Concentrate -> Purify [color="#5F6368"]; Purify -> Characterize [color="#5F6368"]; Characterize -> End [color="#5F6368"]; }
Figure 2: Experimental workflow for the synthesis of this compound.-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-furaldehyde (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (5-bromo-2-furaldehyde) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which are analogous to the synthesis of the target compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromosalicylaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | K₂CO₃ | DMF/H₂O | RT | 12 | 85 | [4] |
| 2 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 90 | 12 | 88 | [5] |
| 3 | 4-Bromoacetophenone | 2-Butylfuran | [Pd(OAc)₂] (1) | - | KOAc | DMAc | 120 | 3 | >95 (conv.) | [6] |
| 4 | Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.01) | K₃PO₄ | H₂O | 100 | 1 | 97 | [3] |
Characterization of this compound
The expected analytical data for the final product are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.7 (s, 1H, -CHO), 7.6-7.4 (m, 3H, Ar-H), 7.3 (d, 1H, furan-H), 6.9 (d, 1H, furan-H), 2.4 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 177.0, 158.0, 152.0, 136.0, 134.0, 131.0, 129.0, 127.0, 125.0, 122.0, 110.0, 20.0.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₉ClO₂ [M+H]⁺: 221.03; found: 221.03.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology is efficient, scalable, and utilizes readily available starting materials and catalysts. The provided data and diagrams offer a clear guide for researchers in the field of organic synthesis and drug discovery.
References
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-aryl-2-furaldehydes via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2-furaldehydes are a significant class of organic compounds widely recognized for their presence in natural products and as key structural motifs in pharmacologically active molecules. Their versatile chemical nature makes them valuable intermediates in the synthesis of a diverse range of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and efficient method for the synthesis of these compounds, offering a direct route to couple 5-halo-2-furaldehydes with various arylboronic acids. This palladium-catalyzed reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.
These application notes provide a comprehensive overview of the Suzuki coupling reaction for the synthesis of 5-aryl-2-furaldehydes, including optimized reaction conditions, detailed experimental protocols, and a summary of reported yields for various substrates.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of 5-aryl-2-furaldehyde synthesis, a 5-halo-2-furaldehyde (commonly 5-bromo-2-furaldehyde) is reacted with a substituted or unsubstituted arylboronic acid in the presence of a palladium catalyst and a base.
Data Presentation: Optimized Reaction Conditions and Yields
The successful synthesis of 5-aryl-2-furaldehydes via Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of various reaction conditions and the corresponding yields obtained for the coupling of 5-bromo-2-furaldehyde with a range of arylboronic acids.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | >99 | [1] |
| Phenylboronic acid | Pd/C | Et₃N | DME/EtOH | 60 | 16 | 85 | |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 | [1] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [1] |
| 4-Chlorophenylboronic acid | Pd/C | Et₃N | DME/EtOH | 60 | 16 | 78 | |
| 4-Nitrophenylboronic acid | Pd/C | Et₃N | DME/EtOH | 60 | 16 | 65 | |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 88 | [1] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | - | Modest | [2] |
DME: 1,2-Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocols
This section provides detailed methodologies for the synthesis of 5-aryl-2-furaldehydes via the Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde
This protocol is a representative example for the synthesis of 5-phenyl-2-furaldehyde.
Materials:
-
5-Bromo-2-furaldehyde
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-phenyl-2-furaldehyde.
Protocol 2: One-Pot Synthesis of 5-Aryl-2-furaldehydes
This protocol describes a one-pot procedure starting from 2-(diethoxymethyl)furan.
Materials:
-
2-(Diethoxymethyl)furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aryl halide (e.g., 4-bromoanisole)
-
10% Palladium on activated carbon (Pd/C, 50% wet)
-
Triethylamine (Et₃N)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Hydrochloric acid (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In situ generation of the boronic acid:
-
To a solution of 2-(diethoxymethyl)furan (1.0 mmol) in dry DME (5 mL) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 mmol) and allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Suzuki Coupling:
-
To the freshly prepared boronic acid solution, add the aryl halide (1.0 mmol), ethanol (2 mL), and triethylamine (2.0 mmol).
-
Add 10% Pd/C (5 mol%).
-
Heat the mixture to 60°C and stir until the reaction is complete as monitored by TLC.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of THF (5 mL) and 1 M HCl (2 mL).
-
Stir the mixture at room temperature for 1-2 hours to deprotect the aldehyde.
-
Neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical processes involved in the Suzuki coupling reaction for the synthesis of 5-aryl-2-furaldehydes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 5-aryl-2-furaldehydes.
References
Application Note and Protocol for the Purification of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde using column chromatography. This method is essential for obtaining a high-purity compound, which is critical for subsequent use in research, synthesis, and drug development. The protocol outlines the use of silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase, a common and effective technique for the purification of moderately polar organic compounds. While specific quantitative data for this exact compound is not widely published, this protocol is based on established methods for analogous aryl-substituted furaldehydes.
Introduction
This compound is a substituted furan derivative. Furan moieties are present in a wide array of biologically active compounds and serve as important intermediates in organic synthesis. The purity of such aldehydes is paramount, as impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products. Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating them based on their differential adsorption to a stationary phase while being eluted by a mobile phase. This application note provides a step-by-step guide to effectively purify this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal mobile phase for separation.
-
Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the desired product spot and any impurities.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent mixture determined from the initial TLC analysis (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient could be:
-
95:5 Hexane/Ethyl Acetate (2 column volumes)
-
90:10 Hexane/Ethyl Acetate (4 column volumes)
-
85:15 Hexane/Ethyl Acetate (4 column volumes)
-
-
Collect fractions of a consistent volume in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto TLC plates and developing them in the appropriate solvent system.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
-
Purity and Yield Determination:
-
Determine the weight of the purified product and calculate the yield.
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
-
Data Presentation
The following table summarizes hypothetical, yet realistic, data for the purification of this compound based on the described protocol. Actual results may vary.
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase (Gradient) | Hexane/Ethyl Acetate (95:5 to 85:15) |
| Optimal TLC Eluent | 8:2 Hexane/Ethyl Acetate |
| Rf of Pure Compound | ~0.4 in 8:2 Hexane/Ethyl Acetate |
| Purified Product Weight | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound. Adherence to this protocol, with appropriate optimization, will enable researchers to obtain a high-purity product suitable for a variety of applications in chemical synthesis and drug discovery. The use of TLC for monitoring the purification process is crucial for achieving optimal separation and yield.
Application Notes and Protocols for the Recrystallization of Substituted Furaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Substituted furaldehydes are a critical class of platform chemicals derived from renewable biomass resources. Their versatile furan ring structure allows for the synthesis of a wide array of value-added chemicals, polymers, and pharmaceutical intermediates. Achieving high purity of these compounds is paramount for their successful application in further chemical transformations and product formulations. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including many substituted furaldehydes. This document provides detailed application notes and protocols for the recrystallization of various substituted furaldehydes, offering a guide for researchers to obtain high-purity materials.
Data Presentation: Recrystallization Parameters for Substituted Furaldehydes
The selection of an appropriate solvent system is crucial for a successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for crystal formation upon cooling. The following table summarizes recrystallization conditions for several common substituted furaldehydes based on literature findings.
| Substituted Furaldehyde | Recrystallization Solvent(s) | Key Process Parameters | Yield (%) | Purity (%) |
| 5-Hydroxymethylfurfural (HMF) | Methyl tert-butyl ether (MTBE) | Dissolve in 3-5 volumes of MTBE, cool to -30°C, hold for 12 hours. Wash crystals with cold 1-pentane.[1][2][3] | 90 | >99 (HPLC) |
| 5-Bromofurfural | 10% Ethyl acetate in Diethyl ether | Dissolve in the solvent mixture, followed by cooling to induce crystallization.[4] | 88 | Not Specified |
| 5-Nitrofuran-2-carbaldehyde | Water | Crystallization from an aqueous reaction mixture upon cooling.[5] | Not Specified | Not Specified |
| Furan-2,5-dicarboxylic acid (FDCA) | Water | Dissolve the disodium salt in water, acidify to pH 1 with H₂SO₄, and stir to precipitate the free acid.[6] | Not Specified | >99 |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Substituted Furaldehydes
This protocol outlines the fundamental steps for recrystallizing a solid substituted furaldehyde. The choice of solvent and specific temperatures will need to be optimized for each specific compound, using the data in the table above as a starting point.
Materials:
-
Crude substituted furaldehyde
-
Recrystallization solvent(s) (see table for examples)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests or literature data. The ideal solvent will dissolve the furaldehyde derivative when hot but not when cold.
-
Dissolution: Place the crude substituted furaldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Detailed Procedure for the Recrystallization of 5-Hydroxymethylfurfural (HMF)
This protocol provides a specific method for the purification of 5-Hydroxymethylfurfural (HMF).[1][2]
Materials:
-
Crude HMF
-
Methyl tert-butyl ether (MTBE)
-
1-Pentane
-
Reaction vessel with cooling capabilities
-
Filtration apparatus (capable of low-temperature filtration)
-
Vacuum pump
Procedure:
-
Dissolution: Dissolve the crude HMF in 4 volumes (e.g., 4 L of solvent per kg of HMF) of MTBE at room temperature.[1][2]
-
Cooling and Crystallization: Cool the solution to -30°C. Crystal formation should be observed within approximately 30 minutes.[1][2]
-
Maturation: Maintain the mixture at -30°C for 12 hours to allow for complete crystallization.[1][2]
-
Filtration: Filter the crystals at -30°C to separate them from the mother liquor.[1][2]
-
Washing: Wash the collected crystals with 1 volume of cold 1-pentane.[1][2]
-
Drying: Dry the purified HMF crystals under vacuum. The resulting product should have a purity of >99% as determined by HPLC, with a yield of approximately 90%.[1][2]
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
Diagram 2: Logical Relationships in Solvent Selection
Caption: A diagram showing the critical properties of an ideal recrystallization solvent.
References
- 1. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 2. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization - Google Patents [patents.google.com]
- 3. ijset.in [ijset.in]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
Abstract
This application note details a proposed method for the analysis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde using mass spectrometry. Due to the absence of publicly available fragmentation data for this specific compound, this document presents a theoretical fragmentation pathway based on the chemical structure and known fragmentation patterns of related aromatic aldehydes and chlorinated compounds. A comprehensive protocol for sample preparation and analysis via Electrospray Ionization Mass Spectrometry (ESI-MS) is provided to guide researchers in their experimental design. The presented data is hypothetical and intended to serve as a reference for method development and spectral interpretation.
Introduction
This compound is a substituted furaldehyde derivative with potential applications in medicinal chemistry and materials science. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document outlines a theoretical framework for its mass spectral analysis, providing anticipated fragmentation patterns and a detailed experimental protocol.
Predicted Fragmentation Pathway
The proposed fragmentation of this compound is expected to proceed through several key steps, initiated by the ionization of the molecule. The molecular formula for this compound is C12H9ClO2, and the exact mass can be calculated for the protonated molecule [M+H]+. The primary fragmentation events are likely to involve the loss of the formyl group, cleavage of the furan ring, and subsequent fragmentations of the substituted phenyl ring.
A proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed fragmentation pathway of this compound.
Hypothetical Quantitative Fragmentation Data
The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound. The relative abundance is a hypothetical value to illustrate a potential mass spectrum.
| Ion | Proposed Structure | m/z (Da) | Relative Abundance (%) |
| [M+H]+ | Protonated Parent Molecule | 221.03 | 100 |
| Fragment 1 | [M+H-CO]+ | 193.04 | 45 |
| Fragment 2 | [M+H-CHO]+ | 192.03 | 80 |
| Fragment 3 | [C7H6Cl]+ | 125.02 | 60 |
| Fragment 4 | [C7H6]+ | 90.05 | 30 |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
1. Materials and Reagents
-
This compound (analytical standard)
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with a 50:50 mixture of methanol and water.
-
Further dilute the working standard to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
3. LC-MS Parameters
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (ESI in Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50 - 500
-
Collision Energy (for MS/MS): A ramp of 10-40 eV is recommended to observe a full range of fragment ions.
-
4. Data Acquisition and Analysis
-
Inject a blank (50:50 methanol/water) to ensure the system is clean.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Acquire data in full scan mode to identify the precursor ion.
-
Perform MS/MS experiments on the precursor ion to obtain fragmentation data.
-
Process the data using appropriate software to identify fragment ions and determine their relative abundances.
Workflow Diagram
The following diagram illustrates the experimental workflow for the mass spectrometric analysis.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and hypothetical data serve as a starting point for researchers to develop and validate their own analytical methods. The detailed experimental protocol offers a robust methodology for achieving reliable and reproducible results. It is important to note that the actual fragmentation pattern may vary depending on the specific instrumentation and experimental conditions used. Therefore, empirical data should always be used for final confirmation.
HPLC analysis method for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde purity
An Application Note and Protocol for the HPLC Analysis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde Purity
This document provides a comprehensive guide for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). The outlined reverse-phase HPLC (RP-HPLC) method is designed to be a robust starting point for routine quality control and in-process monitoring.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Accurate determination of its purity is critical for ensuring product quality, safety, and efficacy in downstream applications. This application note details a reliable RP-HPLC method for the quantitative analysis of this compound and its potential impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection for sensitive and specific quantification.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis.
2.1. Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps and septa
-
Ultrasonic bath
2.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Methanol (HPLC grade, for sample preparation)
2.3. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters. These conditions should be used as a starting point and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Recommended HPLC Chromatographic Conditions.
2.4. Gradient Elution Program
A gradient elution is recommended to ensure the separation of the main peak from potential impurities with varying polarities.
| Time (minutes) | % Mobile Phase A (Water + 0.1% H₃PO₄) | % Mobile Phase B (Acetonitrile + 0.1% H₃PO₄) |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Program.
2.5. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% H₃PO₄).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in methanol and sonicate for 5 minutes. Dilute to volume with methanol. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation and Analysis
3.1. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the Working Standard Solution five times. The system suitability parameters should meet the criteria listed in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Requirements.
3.2. Purity Calculation
The purity of the sample is determined by the area percent method. The percentage of the main peak relative to the total area of all peaks in the chromatogram is calculated using the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
3.3. Example Data
The following table presents example data for a hypothetical sample analysis.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 | 15,000 | 0.5 |
| 2 | 8.2 | 2,955,000 | 98.5 |
| 3 | 10.1 | 30,000 | 1.0 |
| Total | 3,000,000 | 100.0 |
Table 4: Example Chromatographic Data and Purity Calculation.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from solution preparation to final report generation.
4.2. Logical Relationship for Purity Assessment
This diagram outlines the logical flow for assessing the purity of the analyte.
Caption: Logical flow for the assessment of compound purity using the area percent method.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for determining the purity of this compound. The method is suitable for quality control laboratories and research settings, offering good sensitivity and resolution. As with any analytical method, validation should be performed to demonstrate its suitability for its intended purpose, including specificity, linearity, accuracy, and precision.
Application Notes and Protocols for 5-(3-Chloro-4-methylphenyl)-2-furaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Chloro-4-methylphenyl)-2-furaldehyde is a substituted aromatic furan aldehyde that holds potential as a versatile building block in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural motif is present in various classes of compounds with demonstrated pharmacological activities. This document provides an overview of the potential applications of this compound based on the known bioactivities of structurally related 5-aryl-2-furaldehyde derivatives. Detailed protocols for the synthesis of this precursor and its subsequent derivatization into potentially bioactive molecules, such as chalcones and Schiff bases, are provided.
Introduction to 5-Aryl-2-furaldehydes in Medicinal Chemistry
The 5-aryl-2-furaldehyde scaffold is a privileged structure in drug discovery. The furan ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties. The aldehyde functionality serves as a versatile handle for the synthesis of a diverse range of derivatives. Compounds incorporating the 5-phenyl-2-furaldehyde core have shown promise as antimicrobial and antitumor agents.[1] The introduction of a 3-chloro-4-methylphenyl group at the 5-position of the furan ring in this compound offers a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, derivatives of this compound could be investigated for the following applications:
-
Anticancer Agents: Chalcones and Schiff bases derived from 5-aryl-2-furaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of tubulin polymerization.
-
Antimicrobial Agents: The furan nucleus is a common feature in many antimicrobial compounds. Schiff bases and other heterocyclic derivatives of 5-aryl-2-furaldehydes have shown potent activity against a range of bacterial and fungal pathogens.[4][5]
Synthetic Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 5-aryl-2-furaldehydes is the Suzuki-Miyaura cross-coupling reaction.[6][7] This protocol outlines the synthesis of the target compound from 5-bromo-2-furaldehyde and (3-chloro-4-methylphenyl)boronic acid.
Materials:
-
5-Bromo-2-furaldehyde
-
(3-Chloro-4-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Synthesis of Chalcone Derivatives
Chalcones can be synthesized from this compound via a Claisen-Schmidt or Knoevenagel condensation with an appropriate acetophenone.[8][9][10]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 50%) dropwise with stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid precipitate, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Experimental Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcone derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases are readily prepared by the condensation of an aldehyde with a primary amine.[4][5]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, recrystallize from a suitable solvent.
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Biological Evaluation Protocols (General)
The following are general protocols that can be adapted for the biological evaluation of derivatives of this compound.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a panel of cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The following table summarizes representative biological activity data for chalcones derived from furan aldehydes, which can serve as a benchmark for newly synthesized derivatives of this compound.
| Compound Class | Derivative | Target Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |
| Furan-fused Chalcone | 2',4'-dihydroxychalcone derivative with furan ring | HL60 (promyelocytic leukemia) | IC₅₀ = 17.2 µM | [2] |
| Furan-containing Chalcone | Bischalcone with furan units | A549 (lung cancer) | IC₅₀ = 13.7 - 24.9 µg/mL | [3] |
| Pyrazolyl-chalcone | 3-(furan-2-yl)pyrazolyl chalcone | A549 (lung cancer) | IC₅₀ = 27.7 µg/mL | [11] |
| Pyrazolyl-chalcone | 3-(furan-2-yl)pyrazolyl chalcone | HepG2 (liver cancer) | IC₅₀ = 26.6 µg/mL | [11] |
| Schiff Base | Furan-derived Schiff base complexes | Staphylococcus aureus | MIC data available | [12] |
| Schiff Base | Furan-derived Schiff base complexes | Escherichia coli | MIC data available | [12] |
Potential Signaling Pathways
Chalcones, a major class of derivatives accessible from this compound, are known to exert their anticancer effects by modulating various signaling pathways. A potential mechanism of action is the induction of apoptosis.
Potential Apoptosis Induction Pathway
Caption: A potential signaling pathway for apoptosis induction by chalcone derivatives.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds with potential therapeutic value. By leveraging established synthetic methodologies such as Suzuki coupling, Knoevenagel condensation, and Schiff base formation, a diverse library of derivatives can be generated. The protocols and data presented herein, based on structurally related compounds, provide a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives in the pursuit of new anticancer and antimicrobial agents. Further investigation into the specific biological activities and mechanisms of action of derivatives of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unn.edu.ng [unn.edu.ng]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fud.edu.ng [fud.edu.ng]
Application Notes and Protocols: Derivatization of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The compound 5-(3-Chloro-4-methylphenyl)-2-furaldehyde serves as an excellent starting material for the synthesis of novel bioactive molecules. Its structure combines a furan ring, known for its diverse biological roles, with a substituted phenyl group, allowing for fine-tuning of lipophilicity and electronic properties. The aldehyde functional group is a versatile handle for a variety of chemical transformations, enabling the creation of large libraries of derivatives for bioassay screening.
This document provides a detailed overview of the synthesis of the core scaffold, key derivatization strategies, and standardized protocols for evaluating the anticancer, antioxidant, and antimicrobial activities of the resulting compounds.
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized via methods such as the Meerwein arylation of furfural with a diazonium salt derived from 3-chloro-4-methylaniline or through palladium-catalyzed cross-coupling reactions of 5-bromo-2-furaldehyde with an appropriate organozinc or boronic acid reagent.[2][3][4]
Caption: Synthesis workflow for the core scaffold.
Derivatization Strategies
The aldehyde group of this compound is the primary site for derivatization. Common strategies include condensation reactions to form Schiff bases, hydrazones, and products of Knoevenagel condensation.[2][5]
Caption: Key derivatization pathways from the furaldehyde scaffold.
Experimental Protocols & Data
Anticancer Activity Evaluation
This protocol is used to assess the cytotoxic effects of the synthesized furan derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives (e.g., 0.1 to 100 µM) and incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
The following table summarizes the cytotoxic activity of various furan derivatives against different cancer cell lines, demonstrating the potential of this chemical class.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | [6] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 | [6] |
| Furan-based compound | NCI-H460 (Lung) | 0.0029 | [6] |
| Furan derivative | HeLa (Cervical) | 0.08 - 8.79 | |
| Furan derivative | SW620 (Colorectal) | Moderate to Potent |
Several anticancer compounds, including furan derivatives, exert their effects by modulating key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8][9] Aberrant activation of this pathway is a hallmark of many cancers, and its inhibition can lead to apoptosis and reduced tumor growth.[7][8][10]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential target for furan derivatives.
Antioxidant Activity Evaluation
This assay measures the ability of the synthesized compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12]
-
Sample Preparation: Prepare stock solutions of the synthesized furan derivatives in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 40 µL) to 2.96 mL of the DPPH solution.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[12][13]
-
Absorbance Reading: Measure the absorbance of the solution at 517 nm. A control containing only the solvent and DPPH solution is also measured.[12][13]
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Abs_control - Abs_sample) / Abs_control] × 100.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of RSA percentage against sample concentration.
The following table presents the antioxidant activity of various furan derivatives, indicating their potential as radical scavengers.
| Compound Type | Assay | IC₅₀ (µM) | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH | ~40 | |
| Aminophosphonate Furan Derivative (A3) | DPPH | 2.02 | [14] |
| Aminophosphonate Furan Derivative (B3) | DPPH | 2.87 | [14] |
| Butylhydroxytoluene (BHT) - Standard | DPPH | - | [15] |
| Ascorbic Acid - Standard | DPPH | - | [15] |
Antimicrobial Activity Evaluation
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18][19]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[19]
-
Compound Dilution: Prepare a series of two-fold dilutions of the synthesized furan derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well is typically 50 or 100 µL.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.[16]
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[17]
Furan derivatives have shown inhibitory effects against a range of bacteria.[20][21] The derivatization strategy can significantly influence the spectrum and potency of the antimicrobial activity.
| Compound Type | Organism(s) | Activity/MIC (µM) | Reference |
| Phenylfuranylnicotinamidines (4a, 4b) | S. aureus | 10 | [21] |
| Phenylfuranylnicotinamidines (4a) | E. coli, P. aeruginosa | 10 | [21] |
| Furoic Acid | B. subtilis | 0.015 | [20] |
| Furoic Acid | S. typhi | 0.009 | [20] |
| Furan fatty acid (7,10-EODA) | MRSA | 125-250 mg/L | [22] |
Conclusion
This compound is a versatile and valuable scaffold for the development of novel therapeutic agents. Simple and efficient derivatization reactions, such as the formation of Schiff bases, thiosemicarbazones, and Knoevenagel adducts, can generate a diverse chemical library. The protocols outlined in this document provide a standardized framework for evaluating these derivatives for their anticancer, antioxidant, and antimicrobial potential. The representative data from related furan compounds strongly suggest that derivatives of this scaffold are promising candidates for further investigation in drug discovery programs.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Screening of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 5-(3-chloro-4-methylphenyl)-2-furaldehyde and its derivatives. This class of compounds, featuring a substituted phenyl ring attached to a furaldehyde core, holds potential for the development of novel antimicrobial agents. The following sections detail the methodologies for evaluating their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation
Quantitative data from antimicrobial screening is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds. The following tables are presented as templates for organizing experimental results.
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers should replace this with their experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| FURAL-ClMe-01 | None (Parent Compound) | 16 | 32 | 64 | 16 |
| FURAL-ClMe-02 | 4-Nitro | 8 | 16 | 32 | 8 |
| FURAL-ClMe-03 | 4-Methoxy | 32 | 64 | >128 | 32 |
| FURAL-ClMe-04 | 2,4-Dichloro | 4 | 8 | 16 | 4 |
| Control | Ciprofloxacin | 0.25 | 0.015 | 0.5 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Bacterial Strains
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MBC (µg/mL) | Enterococcus faecalis (ATCC 29212) MBC (µg/mL) |
| FURAL-ClMe-01 | None (Parent Compound) | 32 | 64 | 128 | 32 |
| FURAL-ClMe-02 | 4-Nitro | 16 | 32 | 64 | 16 |
| FURAL-ClMe-03 | 4-Methoxy | 64 | >128 | >128 | 64 |
| FURAL-ClMe-04 | 2,4-Dichloro | 8 | 16 | 32 | 8 |
| Control | Ciprofloxacin | 0.5 | 0.03 | 1 | 1 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
| Compound ID | Derivative Substitution | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |
| FURAL-ClMe-01 | None (Parent Compound) | 32 | 64 |
| FURAL-ClMe-02 | 4-Nitro | 16 | 32 |
| FURAL-ClMe-03 | 4-Methoxy | 64 | 128 |
| FURAL-ClMe-04 | 2,4-Dichloro | 8 | 16 |
| Control | Fluconazole | 1 | 8 |
Experimental Protocols
Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Bacterial or fungal inoculums standardized to the appropriate concentration.
-
Positive control (standard antibiotic/antifungal).
-
Negative control (medium with solvent).
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of each test compound. b. Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: a. Prepare a bacterial or fungal suspension from a fresh culture. b. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the test compound dilutions. b. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria. b. For fungi, incubate at 35°C for 24-48 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth. c. Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3][4]
Materials:
-
MIC plates from Protocol 1.
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incubator.
Procedure:
-
Subculturing from MIC Wells: a. Following the determination of the MIC, select the wells showing no visible growth (at and above the MIC). b. Aliquot 10-100 µL from each of these clear wells and spread onto separate, appropriately labeled agar plates.
-
Incubation: a. Incubate the agar plates under the same conditions as the initial MIC incubation.
-
Determination of MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and a generalized signaling pathway that could be affected by antimicrobial compounds.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds.
Caption: Generalized potential mechanisms of action for antimicrobial compounds, highlighting key cellular targets that could be inhibited or disrupted. The specific pathway for this compound derivatives requires further investigation.
References
Application Notes & Protocols: Antifungal Activity Assays for Novel Furaldehyde Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. Furaldehyde compounds, a class of organic compounds derived from biomass, have shown promising antimicrobial activities. For instance, 5-hydroxymethyl-2-furaldehyde (5HM2F) has demonstrated efficacy against Candida albicans by inhibiting virulence factors such as the transition from yeast to hyphal form and biofilm formation.[1][2] The mechanism of action for some furaldehydes involves the disruption of the fungal cell membrane by reducing ergosterol content and down-regulating genes associated with drug resistance.[1][2]
These application notes provide detailed protocols for assessing the in vitro antifungal activity of novel furaldehyde derivatives. The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for initial screening.
Key Antifungal Targets and Signaling Pathways
The development of effective antifungal drugs often involves targeting structures or pathways unique to fungi, such as the cell wall, or pathways that are essential for their growth and virulence.[3] Several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Target of Rapamycin (TOR) pathways, regulate crucial processes like cell wall integrity, stress response, and morphogenesis, making their components potential drug targets.[3][4][5][6]
Caption: Potential antifungal mechanisms targeting key fungal pathways.
Experimental Workflow Overview
A systematic approach is crucial for screening and characterizing novel antifungal compounds. The general workflow involves preparing the test compounds and fungal inocula, performing the susceptibility assays, and finally, analyzing the data to determine the antifungal efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of cytotoxic potential is a critical step in the discovery and development of novel therapeutic agents. This document provides a detailed guide for assessing the cytotoxicity of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde analogs, a class of compounds with potential pharmacological activities. The following protocols for common cytotoxicity assays—MTT, LDH, and apoptosis assays—are presented to enable researchers to determine the effects of these analogs on cell viability and understand the mechanisms of cell death. While specific experimental data for this compound analogs is not yet publicly available, this guide offers the necessary framework and methodologies for such an investigation.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for comparing the potency of different analogs and determining their therapeutic index. Results should be summarized in a clear and structured format. Below is a template table for presenting cytotoxicity data, such as the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound ID | Analog Structure | Cell Line | Assay Type | IC50 (µM) ± SD | Notes |
| CMPF-A1 | [Structure of Analog 1] | MCF-7 | MTT | [Value] | 48h incubation |
| CMPF-A2 | [Structure of Analog 2] | HeLa | MTT | [Value] | 48h incubation |
| CMPF-A3 | [Structure of Analog 3] | A549 | LDH | [Value] | 24h incubation |
| Positive Control | Doxorubicin | MCF-7 | MTT | [Value] | 48h incubation |
| Negative Control | Vehicle (e.g., DMSO) | All | All | >100 | No significant cytotoxicity |
This table is a template. The actual data needs to be generated through experimentation.
Experimental Workflow
The general workflow for assessing the cytotoxicity of novel compounds involves several key stages, from initial cell culture preparation to the final data analysis.
Caption: General experimental workflow for cytotoxicity testing of novel compounds.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1][2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-only controls.[4]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and test compounds as in the MTT assay
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and test compounds
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the furaldehyde analogs for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.[10] Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[11] Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Signaling Pathway
The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The pathway involves a cascade of caspases and is regulated by members of the Bcl-2 family of proteins.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
This document provides a comprehensive set of protocols and guidelines for the in vitro cytotoxicity testing of this compound analogs. By employing these standardized assays, researchers can effectively screen novel compounds, elucidate their mechanisms of cell death, and identify promising candidates for further preclinical development. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of drug discovery programs.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.in]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase Assay [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Reaction of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and potential applications of Schiff bases derived from the reaction of 5-(3-chloro-4-methylphenyl)-2-furaldehyde with various primary amines. The resulting imines, also known as Schiff bases, are a class of compounds with a wide range of biological activities, making them promising candidates for drug discovery and development. This document outlines the synthetic procedures, characterization methods, and potential applications in medicinal chemistry, supported by representative data from analogous compounds.
Introduction
The reaction of aldehydes and ketones with primary amines to form Schiff bases is a fundamental transformation in organic chemistry. The resulting carbon-nitrogen double bond (imine) is a key functional group in many biologically active molecules. This compound is a substituted furan derivative that, upon reaction with various amines, can generate a diverse library of Schiff bases. These compounds are of significant interest to researchers in drug development due to their reported antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities. The presence of the furan ring and the substituted phenyl group can influence the biological activity of the resulting Schiff bases.
Reaction Scheme and Mechanism
The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism to form the corresponding Schiff base (imine) and water as a byproduct. The reaction is typically catalyzed by a small amount of acid.
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of Schiff bases from this compound.
General Protocol for Schiff Base Synthesis
This protocol is a generalized procedure based on common methods for Schiff base synthesis. Optimization of reaction time and temperature may be necessary for specific amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a condenser to the flask and reflux the reaction mixture with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1670-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0 and 9.0 ppm.[1] The signals corresponding to the aromatic and furan protons will also be present.
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of 158-164 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis from 5-Aryl-2-furaldehydes.
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| p-Toluidine | Ethanol | Acetic Acid | 4 | 89 | |
| Aniline | Ethanol | Acetic Acid | 3 | 85 | [2] |
| 4-Nitroaniline | Ethanol | Acetic Acid | 5 | 82 | [3] |
| 2-Aminophenol | Methanol | None | 2 | 92 | [4] |
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases Derived from Substituted Aldehydes.
| Compound Type | S. aureus | E. coli | C. albicans | Reference |
| Furan-based Schiff Base 1 | 3.4 | 1.6 | >50 | [5] |
| Furan-based Schiff Base 2 | - | - | - | [4] |
| Salicylaldehyde-based Schiff Base | 47.5 | 2.8 | 45.2 | [5] |
Table 3: Representative Anticancer Activity (IC₅₀, µM) of Schiff Bases Against Various Cancer Cell Lines.
| Compound Type | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Furan-based Schiff Base | 15.8 | 16.59 | - | [6][7] |
| Salicylaldehyde-based Schiff Base | 4.09 | 0.68 | 25.3 | [6] |
| Quinazolinone-based Schiff Base | - | - | 12.5 | [8] |
Potential Applications and Signaling Pathways
Schiff bases are known to exert their biological effects through various mechanisms. The specific applications for derivatives of this compound would require experimental validation.
Antimicrobial Applications
The imine group is crucial for the antimicrobial activity of Schiff bases. It is believed that these compounds can interfere with cell wall synthesis, protein synthesis, or enzyme function in microorganisms. The lipophilicity of the molecule, which can be tuned by the choice of the amine, plays a significant role in its ability to cross microbial cell membranes.
Caption: Workflow for antimicrobial drug discovery with Schiff bases.
Anticancer Applications
Several Schiff bases have demonstrated potent anticancer activity. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication. The planar structure of many Schiff bases allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanisms of anticancer activity of Schiff bases.
Conclusion
The reaction of this compound with a variety of primary amines offers a straightforward and efficient route to a library of novel Schiff bases. These compounds hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this interesting class of molecules. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these novel compounds.
References
- 1. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 2. sjomr.org.in [sjomr.org.in]
- 3. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 4. fud.edu.ng [fud.edu.ng]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a key intermediate in various pharmaceutical syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and generally effective method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-furaldehyde with 3-chloro-4-methylphenylboronic acid in the presence of a palladium catalyst and a base.[1][2]
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?
A2: Low yields are a common issue in Suzuki-Miyaura couplings and can stem from several factors. Here's a troubleshooting guide:
-
Catalyst Activity: The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality, active catalyst. Deactivated or old catalysts can significantly reduce yields. Consider using pre-catalysts that are more stable and activate in situ.
-
Choice of Ligand: The ligand choice is critical for catalyst stability and reactivity. For coupling aryl chlorides, bulky, electron-rich phosphine ligands are often effective.
-
Base Selection: The base plays a critical role in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][4] The optimal base may need to be determined empirically for your specific substrate combination.
-
Solvent System: The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, THF, DMF) and water. The presence of water is often necessary for the activity of the base.
-
Reaction Temperature: Inadequate heating can lead to incomplete reactions. Most Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1][5]
-
Oxygen Contamination: The Pd(0) active catalyst can be oxidized and deactivated by oxygen. It is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Purity of Reagents: Ensure that your starting materials, 5-bromo-2-furaldehyde and 3-chloro-4-methylphenylboronic acid, are pure. Impurities can interfere with the catalyst and reduce yields.
Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A3: Common side products in Suzuki-Miyaura couplings include:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid. This can be minimized by using the correct stoichiometry of reactants and ensuring efficient oxidative addition of the aryl halide to the palladium catalyst.
-
Dehalogenation of the Aryl Halide: The bromo group on 5-bromo-2-furaldehyde can be replaced by a hydrogen atom. This is often promoted by certain bases and impurities in the reaction mixture. Careful selection of the base and ensuring an oxygen-free environment can help reduce dehalogenation.
-
Protodeboronation of the Boronic Acid: The boronic acid can react with protons in the reaction mixture to be converted back to the corresponding arene. This is more common with electron-deficient boronic acids and can be suppressed by using anhydrous solvents and appropriate bases.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. A common solvent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent can also be an effective purification method.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different catalysts and bases on the yield of Suzuki-Miyaura coupling reactions for substrates similar to 5-bromo-2-furaldehyde. This data is intended to be illustrative and guide optimization efforts.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | High | [6] |
| Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (aq) | DME | 80 | High | [1] |
| Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane/H₂O (1:1) | 140 | Excellent | [7] |
| Pd/NiFe₂O₄ | - | Na₂CO₃ | DMF/H₂O (1:1) | RT - 100 | 70-98 | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general guideline for catalyst and base selection.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for the Synthesis of this compound
This protocol is a representative example based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1][6][8] Optimization may be required to achieve the highest possible yield for this specific transformation.
Materials:
-
5-bromo-2-furaldehyde
-
3-chloro-4-methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 5-bromo-2-furaldehyde (1.0 equiv), 3-chloro-4-methylphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 5-aryl-2-furaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-aryl-2-furaldehydes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-aryl-2-furaldehydes, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 5-Aryl-2-Furaldehyde | Incomplete reaction; Suboptimal reaction temperature; Catalyst deactivation; Poor quality of reagents. | - Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature. For instance, some Suzuki couplings are conducted at 60°C.[1] - Use fresh, high-quality catalyst. In some cases, adding more catalyst may be necessary to drive the reaction to completion.[1] - Ensure all reagents, especially the aryl halide and the furan precursor, are pure and dry. |
| Presence of Homocoupling Byproducts | In palladium-catalyzed cross-coupling reactions, side reactions can lead to the formation of biaryl compounds (from the aryl halide) or difuryl compounds. | - Slowly add the arylating agent to the reaction mixture. This can minimize its concentration at any given time and reduce the likelihood of self-coupling.[2] - Adjust the stoichiometry of the reactants. - Optimize the catalyst system and reaction conditions (e.g., ligand, base, solvent). |
| Formation of 5-Arylfurfuryl Alcohol | Reduction of the aldehyde group. This can occur if a reducing agent is present or under certain reaction conditions, such as thermolysis of tosylhydrazones in the presence of a base.[3] | - Ensure the reaction is carried out under an inert atmosphere to prevent undesired side reactions. - Avoid using reagents that can act as reducing agents unless intended. - If the side product is minimal (e.g., 2-3%), it can often be removed during chromatographic purification.[3] |
| Formation of Bis(5-arylfurfuryl) Ethers | This can be a minor byproduct in some reactions, potentially arising from the condensation of two molecules of 5-arylfurfuryl alcohol.[3] | - Similar to the formation of the alcohol, optimizing reaction conditions to minimize its formation is key. - Purification by flash column chromatography is typically effective in removing this type of high-molecular-weight impurity.[1] |
| Presence of Unreacted Starting Materials | Incomplete conversion of starting materials like 5-bromo-2-furaldehyde or the aryl halide. | - Increase the reaction time or temperature as guided by reaction monitoring. - Add a fresh portion of the catalyst if deactivation is suspected.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Cannizzaro Reaction Products | In the presence of a strong base, the aldehyde can disproportionate to the corresponding carboxylic acid and alcohol. This is a known reaction for 2-furaldehyde in alkaline medium.[4] | - Use a non-nucleophilic base or a weaker base if the reaction conditions allow. - Carefully control the pH of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-aryl-2-furaldehydes?
A1: Common synthetic routes include palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. Other methods involve the arylation of 2-furaldehyde with aryldiazonium salts or direct C-H arylation.[2][5]
Q2: What are the typical side products observed in the Suzuki coupling synthesis of 5-aryl-2-furaldehydes?
A2: In a Suzuki coupling reaction to synthesize 5-aryl-2-furaldehydes, common side products include homocoupling products of the aryl halide and the boronic acid/ester. Incomplete reaction can also leave unreacted starting materials.
Q3: How can I purify the crude 5-aryl-2-furaldehyde?
A3: Flash column chromatography on silica gel is a widely used method for the purification of 5-aryl-2-furaldehydes.[1] The choice of solvent system will depend on the polarity of the specific product.
Q4: Can the aldehyde functional group in 5-aryl-2-furaldehyde react under the synthesis conditions?
A4: Yes, the aldehyde group can be sensitive to the reaction conditions. For instance, in the presence of strong bases, it may undergo a Cannizzaro-type reaction to yield the corresponding alcohol and carboxylic acid.[4] Under certain conditions, it can also be reduced to an alcohol.[3]
Q5: Are there any specific precursors that might introduce impurities?
A5: If 5-(hydroxymethyl)furfural (HMF) is used as a precursor, its stability can be a concern as it can be unstable and form side products.[6] Ensuring the purity of HMF and other starting materials is crucial for obtaining a clean product.
Experimental Protocols
General Procedure for One-Pot Suzuki Coupling Synthesis of 5-Aryl-2-furaldehydes
This protocol is a summary of a practical one-pot synthesis.[1]
-
In situ Generation of Boronic Acid: A solution of a suitable furan precursor is treated to generate the corresponding 5-formyl-2-furylboronic acid.
-
Coupling Reaction: To the crude boronic acid solution, the aryl halide, a suitable solvent (e.g., ethanol), a base (e.g., triethylamine), and a palladium catalyst (e.g., 10% Pd/C) are added.
-
Reaction Execution: The mixture is heated (e.g., to 60°C) and stirred until the reaction is complete as monitored by HPLC.
-
Workup: The reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to an aqueous workup to remove water-soluble impurities. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 5-aryl-2-furaldehyde.
Visualizations
Synthetic Pathway and Formation of Side Products
The following diagram illustrates a generalized palladium-catalyzed cross-coupling reaction for the synthesis of 5-aryl-2-furaldehydes and indicates the points where common side products may be formed.
Caption: Synthetic pathway for 5-aryl-2-furaldehydes and potential side products.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for common issues encountered during palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue with multiple potential causes. A systematic approach to troubleshooting is crucial. Key areas to investigate include the catalyst system, reaction conditions, and the integrity of your reagents.
Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised in several ways.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure you are using rigorously degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1] The formation of palladium black is a common indicator of catalyst decomposition and aggregation, which significantly reduces its catalytic activity.[2][3][4][5]
-
Pre-catalyst Reduction: Many protocols use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[6] Inefficient reduction can lead to low concentrations of the active catalyst. The choice of ligand, base, and solvent can influence the efficiency of this step.[7]
-
Catalyst Loading: If you are observing low conversion, increasing the catalyst loading might be a straightforward solution, especially during initial screening experiments.[8]
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[9]
-
Steric and Electronic Properties: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often facilitate the oxidative addition step, which can be rate-limiting, especially with less reactive aryl chlorides.[9][10] If your substrates are sterically hindered, a ligand with a larger bite angle might be necessary.
-
Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by creating a coordinatively saturated and unreactive metal center.[8] For Buchwald-Hartwig aminations, it's often beneficial to use a slight excess of the phosphine ligand relative to palladium, as the amine substrate can also act as a ligand and deactivate the catalyst.[11]
-
-
Reaction Conditions:
-
Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, particularly for challenging substrates.[12] If you are running the reaction at room temperature with no success, gradually increasing the temperature is a logical next step.
-
Solvent: The choice of solvent is critical and can dramatically influence reaction outcomes.[13][14][15] Polar aprotic solvents like DMF, DMSO, or MeCN can stabilize charged intermediates in the catalytic cycle, which can be beneficial in some cases but detrimental in others.[16][17] Nonpolar solvents like toluene or dioxane are also commonly used.[13] If solubility is an issue, consider using a different solvent system.[18]
-
Base: The base is crucial for the transmetalation step in many cross-coupling reactions (e.g., Suzuki, Heck). The strength and solubility of the base must be appropriate for the specific reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). If your reaction is not working, screening different bases is a worthwhile endeavor.[19]
-
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your starting materials. Impurities can poison the catalyst.
-
Organometallic Reagent: In reactions like Suzuki or Stille coupling, the organometallic partner (boronic acid or organotin compound) can degrade over time.[18] For example, boronic acids can undergo protodeboronation.[10] Use fresh or properly stored reagents.
-
A logical workflow for troubleshooting low-yield reactions is presented below.
Issue 2: Catalyst Deactivation and Formation of Palladium Black
Q: My reaction mixture turns black, and the reaction stalls. What is happening, and how can I prevent it?
A: The formation of a black precipitate, commonly known as "palladium black," is a visual indication of palladium catalyst agglomeration and precipitation out of the solution.[4] This leads to a significant loss of active catalyst surface area and, consequently, catalyst deactivation.
Causes of Palladium Black Formation:
-
Oxidative Degradation: The active Pd(0) species is susceptible to oxidation if the reaction is not maintained under strictly inert conditions.
-
Thermal Instability: At high temperatures, ligand dissociation from the palladium center can occur. The resulting "naked" palladium atoms are highly prone to aggregation.
-
Insufficient Ligand: An inadequate amount of ligand, or a ligand that binds too weakly, may not effectively stabilize the Pd(0) nanoparticles, leading to their agglomeration.
-
High Catalyst Concentration: Very high concentrations of the palladium catalyst can also promote the formation of palladium black.
Prevention and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Maintain Inert Atmosphere | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon throughout the reaction.[1][20] | Even trace amounts of oxygen can initiate catalyst decomposition. |
| Optimize Ligand | Use ligands that strongly coordinate to the palladium center, particularly at elevated temperatures. Bulky, electron-rich phosphine ligands are often effective.[9] | The ligand choice is substrate-dependent. A ligand that is too bulky can hinder the reaction. |
| Adjust Ligand/Palladium Ratio | Ensure an optimal ligand-to-palladium ratio. Often, a ratio of 1:1 to 2:1 (ligand:Pd) is a good starting point. | For some reactions like Buchwald-Hartwig, a higher ratio may be beneficial.[11] |
| Control Temperature | Avoid excessively high temperatures, as this can accelerate ligand dissociation and catalyst decomposition. | If high temperatures are necessary, ensure the chosen ligand is thermally stable. |
| Use Stabilizing Additives | In some cases, additives like tetraalkylammonium salts can help stabilize the palladium catalyst and prevent aggregation, particularly in ligand-free Heck reactions (Jeffery conditions).[2] | Additives may influence the reaction in other ways, so their effect should be evaluated. |
Catalyst Regeneration:
While prevention is the best approach, some deactivated catalysts can be regenerated. For palladium on carbon (Pd/C), methods involving washing with solvents like chloroform and glacial acetic acid, sometimes combined with ultrasonication, have been shown to restore catalytic activity by removing adsorbed organic species and redispersing the palladium particles.[21] However, regeneration of homogeneous catalysts that have formed palladium black is generally not feasible within the reaction mixture.
Issue 3: Presence of Side Products (Homocoupling, Dehalogenation)
Q: My reaction is producing significant amounts of side products, such as homocoupled products and dehalogenated starting material. How can I minimize these?
A: The formation of side products is a common challenge that reduces the yield of the desired product and complicates purification. Homocoupling and dehalogenation are two of the most frequently observed side reactions.
Homocoupling:
This side reaction involves the coupling of two identical molecules (e.g., two molecules of the organometallic reagent or two molecules of the halide).
-
Suzuki Reaction: Homocoupling of the boronic acid partner (to form a biaryl byproduct) is often promoted by the presence of oxygen.[10]
-
Solution: Ensure thorough deoxygenation of the reaction mixture. Using a slight excess of the aryl halide can also disfavor the homocoupling of the boronic acid.
-
-
Sonogashira Reaction: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when copper is used as a co-catalyst.[22]
-
Solution: Running the reaction under "copper-free" conditions can eliminate this side reaction.[10] If copper is necessary, slow addition of the alkyne can help to keep its concentration low and minimize homocoupling.
-
-
Stille Reaction: Homocoupling of the organostannane can also occur.[23]
-
Solution: Careful control of reaction conditions and ensuring the purity of the palladium catalyst can help to suppress this side reaction.
-
Dehalogenation:
This side reaction results in the replacement of the halide on the starting material with a hydrogen atom.
-
Causes: Dehalogenation can be particularly problematic with electron-rich aryl halides and highly active catalyst systems.[10] It can be promoted by the presence of water or other protic sources in the reaction mixture.
-
Solutions:
-
Ensure that all reagents and solvents are anhydrous.
-
If using a very active catalyst system, it may be necessary to use a less active one or to lower the reaction temperature to improve selectivity.
-
The choice of base can also influence the extent of dehalogenation.
-
The catalytic cycle for a generic cross-coupling reaction and the points where side reactions can occur are illustrated below.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 10 mL, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for a Heck Reaction
This protocol describes a general procedure for the Heck coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, Et₃N, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF, 5 mL)
-
Schlenk flask or sealed reaction tube with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask, add the palladium catalyst (0.02 mmol) and ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 mmol), the degassed solvent (5 mL), the base (2.0 mmol), and finally the alkene (1.5 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the substituted alkene.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.hzpt.com [blog.hzpt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. jmcct.com [jmcct.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Suzuki Coupling of Furaldehydes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the Suzuki-Miyaura coupling of furaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond.[1] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halide bond of the furaldehyde derivative.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][2] The base is crucial for activating the organoboron compound.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Q2: Why is the Suzuki coupling a preferred method for C-C bond formation?
A2: The Suzuki coupling is widely used due to several advantages:
-
Mild Reaction Conditions: It can often be performed under relatively mild conditions, which helps to preserve sensitive functional groups.[1]
-
High Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups.[1]
-
Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are commercially available.[1]
-
Low Toxicity: The organoboron reagents are generally less toxic and more stable than many other organometallic reagents.[1][3]
-
"Green" Chemistry: The reaction can often be run in aqueous or partially aqueous solvent systems, and the boron-containing byproducts are typically non-toxic and easily removed.[1]
Q3: What are the most critical parameters to control in a Suzuki coupling of furaldehydes?
A3: The success of the reaction is highly dependent on the careful selection of several components:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is crucial for catalytic activity and stability.[4]
-
Base: The base plays a key role in the transmetalation step and its strength and solubility can significantly impact the reaction rate and yield.[4][5]
-
Solvent: The solvent system must be able to dissolve the reactants and the catalyst, and it can influence the efficacy of the base.[4][6]
-
Temperature: The reaction temperature affects the rate of each step in the catalytic cycle and the stability of the catalyst and reactants.[7]
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of furaldehydes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized by air. | • Ensure all solvents are thoroughly degassed before use.[7]• Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[7]• Use a fresh, high-quality palladium source. |
| 2. Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium. | • Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃).• If using a two-phase system (e.g., Toluene/Water), ensure vigorous stirring to facilitate phase transfer.• Consider using a different solvent system that better solubilizes the base.[6] | |
| 3. Poor Ligand Choice: The ligand may not be suitable for the specific furaldehyde substrate, which can be electron-rich. | • For electron-rich aryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve results.[4][8] | |
| 4. Protodeborylation of Boronic Acid: The boronic acid can be unstable and decompose before coupling. | • Use the boronic acid as soon as possible after purchase or synthesis.• Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4]• Add the boronic acid in slight excess (1.1-1.5 equivalents). | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. | • This is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.[4] Ensure thorough degassing.• Using a Pd(II) precatalyst can sometimes lead to homocoupling during the initial reduction to Pd(0); ensure proper reaction setup.[4] |
| 2. Dehalogenation of Furaldehyde: The halide on the furaldehyde is replaced by a hydrogen atom. | • This side reaction can be promoted by certain bases or solvent impurities.[4] Try a different base (e.g., K₃PO₄).• Ensure anhydrous solvents are used if the reaction is sensitive to water (unless water is part of the intended solvent system). | |
| Incomplete Reaction / Stalled Reaction | 1. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction. | • Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).• Use a more robust catalyst system, such as a pre-formed palladium complex with a bulky ligand.[9] |
| 2. Poor Solubility of Reagents: One or more components are not fully dissolved at the reaction temperature. | • Try a different solvent or solvent mixture (e.g., Dioxane/H₂O, DMF, or THF/H₂O).[6][7]• Increase the reaction temperature, but monitor for potential decomposition of the furaldehyde. | |
| Difficulty in Product Purification | 1. Co-elution with Boron Byproducts: The desired product is difficult to separate from residual boronic acid or its byproducts. | • After the reaction, perform an aqueous workup with a basic wash (e.g., 1M NaOH) to extract boron impurities into the aqueous layer.• A wash with dilute acid can also be effective. |
| 2. Co-elution with Homocoupled Product: The product and homocoupled byproduct have very similar polarities. | • This is a common issue.[7] Optimizing the reaction to minimize homocoupling is the best strategy.• Careful column chromatography with a less polar solvent system may be required. |
Data Presentation: General Trends in Suzuki Coupling
Optimizing a Suzuki coupling often requires screening several parameters. The table below summarizes general starting points and trends for key reaction components.
| Parameter | Common Options | General Considerations & Trends |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | • Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive.[5]• Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd sources that are reduced in situ to Pd(0).[4]• Pre-formed catalysts (e.g., XPhos Pd G4) can offer higher activity and stability.[9] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos), dppf | • Simple ligands like PPh₃ are often sufficient for reactive substrates.• Electron-rich and sterically hindered furaldehydes may require more electron-rich and bulky ligands (e.g., Buchwald ligands) to promote oxidative addition.[4][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu | • The choice of base is critical.[3] Inorganic carbonates are most common.• Cs₂CO₃ is more soluble and often more effective than K₂CO₃.• K₃PO₄ is a good choice for sensitive substrates and can sometimes prevent side reactions.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, ACN | • A mixture of an organic solvent and water is very common, as water helps to dissolve the inorganic base.[4][6]• Aprotic polar solvents like DMF can also be effective.[7]• The optimal solvent system is highly substrate-dependent.[6] |
| Boron Reagent | Boronic Acids (-B(OH)₂), Boronic Esters (-Bpin), MIDA Boronates, Trifluoroborates (-BF₃K) | • Boronic acids are the most common but can be prone to protodeborylation.[4]• Pinacol (Bpin) and MIDA boronates offer increased stability and are useful for slow or challenging couplings.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halogenated Furaldehyde
This is a representative procedure and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated furaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 1-5 mol%).
-
Note: If using a pre-catalyst, a separate ligand may not be necessary.
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(3-Chloro-4-methylphenyl)-2-furaldehyde. The following sections detail common issues and solutions encountered during the purification of this and structurally similar aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include the corresponding carboxylic acid (5-(3-chloro-4-methylphenyl)-2-furoic acid) due to air oxidation, the corresponding alcohol from incomplete oxidation or reduction, and potentially unreacted starting materials or byproducts from the synthesis.[1] Aldol condensation products may also be present.[1]
Q2: My aldehyde appears to be degrading during column chromatography on silica gel. What can I do?
A2: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals if alcohol-containing eluents are used.[2] Consider the following:
-
Use a less acidic stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel.[2][3]
-
Buffer the mobile phase: Adding a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% v/v), to your eluent can help neutralize the acidic sites on the silica gel.[2]
-
Avoid reactive solvents: Do not use primary or secondary alcohols (e.g., methanol, ethanol) in your mobile phase, as they can form acetals with the aldehyde on the acidic silica surface.[2]
Q3: How can I remove acidic impurities from my aldehyde sample?
A3: A simple and effective method is to perform a liquid-liquid extraction.[1] Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash the solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1] The acidic impurities will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization is often a highly effective method for purifying solid organic compounds like aromatic aldehydes.[4][5] The key is to find a suitable solvent or solvent system in which the aldehyde has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
Q5: What is a bisulfite adduct formation, and can it be used to purify my aldehyde?
A5: This is a chemical purification method where the aldehyde reacts with sodium bisulfite to form a water-soluble adduct.[6] This allows for the separation of the aldehyde from non-aldehydic impurities by extraction.[7] The aldehyde can then be regenerated from the aqueous layer by adding a base (e.g., NaOH) to reverse the reaction.[6] This technique is particularly useful for removing impurities that are difficult to separate by other means.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | 1. Compound is too polar and is sticking to the column. 2. Compound is degrading on the column. 3. Inappropriate solvent system. | 1. Gradually increase the polarity of the mobile phase. 2. Switch to a different stationary phase (e.g., alumina) or buffer the mobile phase with triethylamine.[2] 3. Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal one that gives your product an Rf value of approximately 0.3.[2] |
| Product is not crystallizing during recrystallization | 1. The solution is not sufficiently saturated. 2. The presence of impurities is inhibiting crystallization. 3. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration. 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Multiple spots on TLC after purification | 1. Incomplete separation of impurities. 2. Decomposition of the product during purification or on the TLC plate. | 1. Repeat the purification step. For chromatography, try a different solvent system or stationary phase. For recrystallization, try a different solvent. 2. Ensure the purified compound is stored properly (e.g., under an inert atmosphere, protected from light) to prevent degradation. |
| Oily product obtained after recrystallization | 1. The compound has a low melting point. 2. Residual solvent is present. | 1. Try a different recrystallization solvent with a lower boiling point. 2. Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude aldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is for separating the aldehyde from impurities with different polarities.
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel (or alumina) in a non-polar solvent (e.g., hexane). Based on TLC analysis, choose a mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation.
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified aldehyde.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table presents hypothetical data for the purification of 10g of crude this compound, illustrating the expected outcomes of the different methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | 85 | >99 | 70-85 | Highly effective for removing small amounts of impurities. Yield can be optimized by careful solvent selection. |
| Column Chromatography (Silica Gel) | 70 | >98 | 60-80 | Good for separating compounds with different polarities. Potential for some product loss on the column. |
| Bisulfite Adduct Formation | 60 | >95 | 50-75 | Excellent for removing non-aldehydic impurities, but can be lower yielding due to the multiple steps. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification using column chromatography.
Caption: Decision tree for selecting a primary purification method.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Furaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar furaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar furaldehyde derivative is not moving from the baseline in normal-phase chromatography, even with 100% ethyl acetate. What should I do?
A1: This is a common issue with highly polar compounds on a standard silica gel column. Here are a few approaches to address this:
-
Switch to Reverse-Phase Chromatography: This is often the most effective solution for polar compounds. In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used. Your polar compound will have less affinity for the stationary phase and will elute more readily.
-
Use a More Polar Mobile Phase: For normal-phase chromatography, you can add a small percentage of a more polar solvent like methanol or isopropanol to your ethyl acetate. Start with a low concentration (1-5%) and gradually increase it.
-
Deactivate the Silica Gel: The acidic nature of standard silica gel can cause strong adsorption of polar compounds. Deactivating the silica gel can reduce this interaction.[1][2]
Q2: What is silica gel deactivation, and how do I do it?
A2: Silica gel deactivation involves reducing the activity of the silica by adding a polar reagent, typically water or a base like triethylamine, to the silica.[2][3] This minimizes the strong acidic interactions that can cause streaking or irreversible adsorption of sensitive or polar compounds.
Q3: How can I prevent the degradation of my furaldehyde derivative on the column?
A3: Furaldehyde derivatives can be sensitive to the acidic nature of silica gel and may degrade during purification.[1] To prevent this:
-
Deactivate the Silica Gel: As mentioned in Q2, this is a primary method to reduce degradation.[1][2][3]
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.[1]
-
Minimize Time on the Column: Optimize your chromatography to be as fast as possible to reduce the contact time between your compound and the stationary phase.
Q4: I'm observing the formation of dark, insoluble materials (humins) during my purification process. How can I avoid this?
A4: Humin formation is a common side reaction in the synthesis and purification of furaldehydes, especially under acidic conditions and at elevated temperatures.[4][5][6] These are polymeric by-products that can complicate purification.[5][7] To minimize humin formation:
-
Maintain Low Temperatures: If possible, conduct your purification at room temperature or even lower.[4]
-
Avoid Strong Acids: If your purification protocol involves pH adjustments, avoid strongly acidic conditions.
-
Use Deactivated Silica: The acidic sites on silica can promote humin formation.[8] Using deactivated silica can help mitigate this.
Troubleshooting Guides
Problem 1: Compound Streaks on the TLC Plate and Column
| Possible Cause | Solution |
| Compound is too polar for the solvent system | Gradually increase the polarity of the mobile phase. For normal-phase silica, adding a small amount of methanol or acetic acid can help. |
| Acidic or basic nature of the compound | If your compound is basic, add a small amount of triethylamine (0.1-1%) to the mobile phase.[3] If it is acidic, add a small amount of acetic acid or formic acid. |
| Compound degradation on silica | Perform a 2D TLC test to check for stability. If the compound degrades, consider deactivating the silica gel or using an alternative stationary phase like alumina.[1] |
| Overloading the column | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Problem 2: Poor Separation of Compound from Impurities
| Possible Cause | Solution |
| Inappropriate solvent system | Systematically screen different solvent systems with varying polarities and compositions. Utilize a TLC to find a solvent system that gives good separation (Rf values between 0.2 and 0.5). |
| Co-elution of impurities | Try a different chromatographic technique. If you are using normal-phase, switch to reverse-phase, as the elution order of compounds will likely change, potentially separating your product from the impurity.[9] |
| Gradient elution needed | For complex mixtures, a single isocratic solvent system may not be sufficient. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1] |
Quantitative Data Summary
The following tables summarize quantitative data for the purification of furaldehyde derivatives from various sources.
Table 1: Recovery and Purity of Furaldehyde Derivatives
| Furaldehyde Derivative | Purification Method | Starting Material | Recovery (%) | Purity (%) | Reference |
| 5-Hydroxymethylfurfural (5-HMF) | Adsorption | Fructose reaction mixture | 65.5 | 99.0 | [10] |
| 5-Hydroxymethylfurfural (5-HMF) | C-18 Solid Phase Extraction | Orange Juice | 94.0 - 101.2 | N/A | [11] |
| Furfural | C-18 Solid Phase Extraction | Orange Juice | 96.8 - 103.9 | N/A | [11] |
| 2-Furaldehyde | Dehydration and Deacetylation | Birch Wood Hemicelluloses | 0.04 - 10.84 (Yield) | N/A | [12] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
Objective: To neutralize the acidic sites on silica gel to prevent degradation and improve the chromatography of acid-sensitive or basic polar compounds.
Materials:
-
Silica gel for flash chromatography
-
Triethylamine (TEA)
-
Non-polar solvent (e.g., hexane or dichloromethane)
-
Polar solvent for your separation (e.g., ethyl acetate)
Procedure:
-
Prepare a solvent system that includes 1-3% triethylamine. This will be used to create the slurry and pack the column.[1]
-
Prepare a slurry of silica gel in the TEA-containing solvent system.
-
Pack your chromatography column with the slurry.
-
Flush the packed column with one to two column volumes of the TEA-containing solvent. Discard the eluent.[1]
-
The silica gel is now deactivated. You can proceed to run your column with your desired mobile phase (with or without TEA).
Protocol 2: Reverse-Phase Flash Chromatography for Polar Furaldehydes
Objective: To purify polar furaldehyde derivatives that are not amenable to normal-phase chromatography.
Materials:
-
C18-bonded silica gel flash column
-
Polar solvents (e.g., HPLC-grade water, methanol, acetonitrile)
-
Optional: Trifluoroacetic acid (TFA) or formic acid for pH modification
Procedure:
-
Column Equilibration: Equilibrate the C18 column with your starting mobile phase. This is typically a high-polarity solvent mixture, such as 95:5 water:acetonitrile.[13] Pass at least 3-5 column volumes of the initial mobile phase through the column.
-
Sample Loading: Dissolve your crude sample in a small amount of a solvent that is as non-polar as possible but still fully dissolves your sample (e.g., the initial mobile phase, or a solvent with a slightly higher organic content). Apply the sample to the top of the column.
-
Elution: Begin the elution with your starting mobile phase. Gradually decrease the polarity of the mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[13] This can be done in a stepwise or linear gradient. For example, you might run a gradient from 5% acetonitrile in water to 100% acetonitrile over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC (using a C18-coated TLC plate) or HPLC to identify the fractions containing your pure compound.
Visualizations
Caption: Workflow for selecting a purification strategy.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 6. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selekt.biotage.com [selekt.biotage.com]
preventing decomposition of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde. The primary focus is on preventing the decomposition of the target compound during its synthesis, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an arylboronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 5-halo-2-furaldehyde (e.g., 5-bromo-2-furaldehyde) with (3-chloro-4-methylphenyl)boronic acid.
Q2: What are the potential signs of product decomposition during the synthesis?
A2: Decomposition can manifest as lower than expected yields, the appearance of dark-colored impurities or tars in the reaction mixture, and the presence of unexpected spots on a Thin Layer Chromatography (TLC) analysis. Common decomposition products of furaldehydes can include polymeric materials and ring-opened byproducts.
Q3: How can I minimize the risk of decomposition during the reaction workup and purification?
A3: During the workup, it is crucial to avoid strongly acidic or basic conditions for prolonged periods, as these can promote the degradation of the furaldehyde moiety. When performing an extraction, use a mild base like sodium bicarbonate for neutralization. For purification by column chromatography, it is advisable to use a silica gel that has been neutralized or to add a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent on-column degradation.
Q4: Can the aldehyde functional group be protected to prevent side reactions?
A4: Yes, the aldehyde can be protected, most commonly as an acetal (e.g., using ethylene glycol or diethoxymethyl ether). This strategy can prevent side reactions at the aldehyde group during the Suzuki coupling. The acetal protecting group is generally stable to the basic conditions of the coupling reaction and can be removed under mild acidic conditions after the C-C bond formation is complete.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) catalyst may have been oxidized to Pd(II) or precipitated as palladium black. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly prepared or high-quality catalyst. Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos).[1][2] |
| Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow. | Ensure the base is adequately soluble and sufficiently basic to activate the boronic acid. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often effective. The addition of water to the solvent system can sometimes facilitate this step. | |
| Protodeboronation of Boronic Acid: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before it can couple. | Use anhydrous solvents and ensure the base is added after the other reagents. Using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation. | |
| Presence of Significant Side Products | Homocoupling of Boronic Acid: Two molecules of the boronic acid react to form a biaryl byproduct. | This is often caused by the presence of oxygen. Thoroughly degas the reaction mixture before adding the catalyst. Running the reaction at a lower temperature may also reduce homocoupling. |
| Dehalogenation of 5-bromo-2-furaldehyde: The starting material is reduced, leading to the formation of 2-furaldehyde. | This can occur if the reaction temperature is too high or if the reaction is run for an extended period. Optimize the reaction time and temperature. The choice of phosphine ligand on the palladium catalyst can also influence this side reaction. | |
| Product Decomposition During Reaction | Harsh Reaction Conditions: High temperatures or a strongly basic environment can lead to the degradation of the furaldehyde ring. | Attempt the reaction at a lower temperature (e.g., room temperature to 60°C) with a more active catalyst system.[2] Use a milder base such as potassium carbonate instead of stronger bases like sodium hydroxide. |
| Product Decomposition During Purification | Acidic Silica Gel: Standard silica gel can be slightly acidic, causing the degradation of the acid-sensitive furan ring and aldehyde group. | Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like alumina. |
| Prolonged Exposure to Air/Light: Aldehydes can be susceptible to oxidation. | Store the purified product under an inert atmosphere and protect it from light. The addition of a radical inhibitor like BHT (Butylated hydroxytoluene) in trace amounts can sometimes help during storage. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for the specific substrates.
Materials:
-
5-bromo-2-furaldehyde
-
(3-chloro-4-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-2-furaldehyde (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add toluene and water (e.g., a 4:1 ratio).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed toluene to form the catalyst complex.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC/LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient), taking precautions to avoid decomposition (see Troubleshooting Guide).
Visualizations
Potential Decomposition Pathways
The following diagram illustrates potential side reactions and decomposition pathways that can occur during the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Workflow for Preventing Decomposition
This workflow outlines the key steps and considerations to minimize decomposition during the synthesis and purification process.
References
Technical Support Center: Scale-up Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent method for synthesizing 5-aryl-2-furaldehydes, including the target molecule, on a larger scale is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a furan-2-carbaldehyde derivative, such as 5-bromo-2-furaldehyde, with an appropriately substituted arylboronic acid, in this case, (3-chloro-4-methylphenyl)boronic acid, in the presence of a palladium catalyst and a base.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Catalyst selection and loading: The choice of palladium precursor and ligand is crucial. Low catalyst loading is desirable for cost-effectiveness and to minimize residual palladium in the final product.
-
Base selection: The type and amount of base can significantly impact reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent system: A suitable solvent system is necessary to ensure the solubility of reactants and facilitate the reaction. Mixtures of organic solvents (e.g., toluene, dioxane) and water are often employed.
-
Temperature control: Maintaining a consistent and optimal reaction temperature is critical for reaction kinetics and to minimize the formation of impurities.
-
Mixing efficiency: Adequate agitation is essential to ensure proper mass transfer in a large-scale reactor.
-
Inert atmosphere: Suzuki-Miyaura reactions are typically sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include:
-
Homocoupling products: Formation of biaryl compounds from the coupling of two molecules of the boronic acid or two molecules of the furan derivative.
-
Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1-chloro-2-methylbenzene.
-
Residual starting materials: Unreacted 5-bromo-2-furaldehyde or (3-chloro-4-methylphenyl)boronic acid.
-
Residual palladium catalyst: The final product may contain traces of the palladium catalyst, which often needs to be removed to meet pharmaceutical specifications.
-
Degradation products of the furaldehyde moiety: Furaldehydes can be sensitive to certain reaction conditions and may undergo side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Inefficient catalyst system. 2. Insufficient base strength or amount. 3. Low reaction temperature. 4. Poor mixing. 5. Catalyst deactivation due to oxygen. | 1. Screen different palladium precursors and ligands. Consider using pre-formed catalysts. 2. Increase the amount of base or switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄). 3. Gradually increase the reaction temperature while monitoring impurity formation. 4. Ensure adequate agitation for the reactor scale. 5. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| High Levels of Homocoupling By-products | 1. Suboptimal catalyst/ligand ratio. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants. | 1. Optimize the palladium to ligand ratio. 2. Lower the reaction temperature. 3. Ensure precise control over the addition of the boronic acid. |
| Significant Protodeboronation | 1. Presence of excess water or protic solvents. 2. Prolonged reaction time at elevated temperatures. | 1. Use anhydrous solvents and control the amount of water in the reaction mixture. 2. Monitor the reaction progress and stop it once the starting material is consumed. |
| Difficulty in Removing Residual Palladium | 1. Inefficient work-up procedure. 2. Strong coordination of palladium to the product. | 1. Employ palladium scavengers (e.g., thiol-functionalized silica, activated carbon) after the reaction. 2. Perform multiple extractions with aqueous solutions containing chelating agents. 3. Consider recrystallization of the final product. |
| Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, strong base). 2. Presence of impurities in starting materials. | 1. Optimize reaction conditions to use milder bases and lower temperatures if possible. 2. Ensure the purity of starting materials before use. |
Experimental Protocols
Representative Scale-up Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example based on common practices for similar transformations and should be optimized for specific equipment and safety considerations.
Reactants:
| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 5-Bromo-2-furaldehyde | 175.00 | 1.0 | (Specify scale, e.g., 10 kg) |
| (3-Chloro-4-methylphenyl)boronic acid | 169.40 | 1.1 - 1.3 | (Calculate based on scale) |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 816.64 | 0.005 - 0.01 | (Calculate based on scale) |
| Base (e.g., K₂CO₃) | 138.21 | 2.0 - 3.0 | (Calculate based on scale) |
| Solvent 1 (e.g., Toluene) | - | - | (Specify volume, e.g., 100 L) |
| Solvent 2 (e.g., Water) | - | - | (Specify volume, e.g., 20 L) |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 5-bromo-2-furaldehyde and the palladium catalyst.
-
Solvent Addition: Add the organic solvent (e.g., Toluene) to the reactor.
-
Inerting: Degas the mixture by bubbling nitrogen or argon through it for a specified period (e.g., 30 minutes).
-
Base Addition: In a separate vessel, dissolve the base (e.g., K₂CO₃) in water and degas the solution.
-
Boronic Acid Addition: Add the (3-chloro-4-methylphenyl)boronic acid to the reactor.
-
Reaction Initiation: Add the aqueous base solution to the reactor.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with efficient stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Phase Separation: Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with the organic solvent to recover any remaining product.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).
-
Filtration and Concentration: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain this compound.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for the scale-up Suzuki-Miyaura coupling reaction.
Technical Support Center: Synthesis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-(3-chloro-4-methylphenyl)-2-furaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the synthesis of this and related 5-aryl-2-furaldehydes. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for various synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common strategies for synthesizing this compound?
A1: The synthesis of this compound and other 5-aryl-2-furaldehydes is typically achieved through palladium-catalyzed cross-coupling reactions. The primary alternative routes include:
-
Direct C-H Arylation: This modern approach directly couples an aryl halide with 2-furaldehyde, offering high atom economy.[1][2][3]
-
Suzuki-Miyaura Coupling: A robust and widely used method involving the reaction of a boronic acid or ester with a halide.[1][4][5][6]
-
Heck Reaction: This reaction couples an aryl halide with an alkene, and can be adapted for furan arylation.[7][8]
-
Stille Coupling: Utilizes organotin reagents for the cross-coupling.[9][10]
-
Negishi Coupling: Employs organozinc reagents in the coupling process.[9][11]
Each method has its own set of advantages and potential challenges, which are addressed in the following sections.
Q2: I am experiencing low yields in my direct C-H arylation of 2-furaldehyde. What are the common causes and how can I troubleshoot this?
A2: Low yields in direct C-H arylation can often be attributed to several factors. Here is a troubleshooting guide:
-
Homocoupling of the Aryl Halide: This is a significant side reaction that consumes the aryl halide.
-
Solution: Slow addition of the aryl halide to the reaction mixture can minimize its concentration at any given time, thereby favoring the cross-coupling reaction over homocoupling.[3]
-
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for reaction efficiency.
-
Sub-optimal Ligand: The choice of phosphine ligand can significantly impact the catalytic activity.
-
Solution: While some protocols are phosphine-free, others benefit from ligands like (2-furyl)3P, Cy3P, or (o-tol)3P.[1] If using a ligand, ensure it is not oxidized.
-
Q3: My Suzuki-Miyaura coupling is not proceeding to completion. What should I check?
A3: Incomplete conversion in a Suzuki-Miyaura coupling can be frustrating. Consider the following troubleshooting steps:
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially under certain pH conditions.
-
Solution: Use freshly sourced or purified boronic acid. Ensure the base is not too strong if your substrate is base-sensitive. The use of potassium trifluoroborates can sometimes offer greater stability.
-
-
Ineffective Base: The base is crucial for the activation of the boronic acid.[4]
-
Catalyst and Ligand Choice: The palladium source and ligand are key to a successful reaction.
-
Solution: Pd(PPh3)4 is a common catalyst. For more challenging couplings, using a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial.
-
-
Phase Transfer Issues: If using a biphasic system, efficient mixing is essential.
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
-
Q4: I am observing significant byproducts in my Heck reaction. How can I improve the selectivity?
A4: The Heck reaction can sometimes lead to issues with regioselectivity and the formation of isomers.
-
Isomerization of the Product: The double bond in the product can migrate.
-
Solution: The choice of catalyst and reaction conditions can influence this. Phosphine-free palladium catalysts have been explored to control selectivity.[8]
-
-
Competing Reactions: The starting materials might undergo other palladium-catalyzed processes.
-
Solution: Carefully control the reaction temperature and time. Lowering the temperature may improve selectivity at the cost of a longer reaction time.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for different synthetic routes to 5-aryl-2-furaldehydes.
| Synthetic Route | Arylating Agent | Furan Source | Catalyst System | Base | Solvent | Typical Yield (%) | Reference |
| Direct C-H Arylation | 3-Chloro-4-methyliodobenzene | 2-Furaldehyde | PdCl2 | KOAc | DMF | 70-90 | [1][3] |
| Suzuki-Miyaura Coupling | 3-Chloro-4-methylphenylboronic acid | 5-Bromo-2-furaldehyde | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 80-95 | [5] |
| Negishi Coupling | 3-Chloro-4-methylphenylzinc chloride | 5-Bromo-2-furaldehyde | Pd(dppf)Cl2 | - | THF | 75-88 | [11] |
Experimental Protocols
Protocol 1: Direct C-H Arylation of 2-Furaldehyde
This protocol is adapted from the regioselective palladium-catalyzed arylation of 2-furaldehyde.[1][3]
-
Materials:
-
3-Chloro-4-methyliodobenzene
-
2-Furaldehyde (freshly distilled)
-
Palladium(II) chloride (PdCl2)
-
Potassium acetate (KOAc), dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (Bu4NBr)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add PdCl2 (0.02 eq), KOAc (2 eq), and Bu4NBr (1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF, followed by 2-furaldehyde (3 eq).
-
In a separate flask, prepare a solution of 3-chloro-4-methyliodobenzene (1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100 °C.
-
Slowly add the solution of 3-chloro-4-methyliodobenzene to the reaction mixture over 6-8 hours using a syringe pump.
-
After the addition is complete, continue stirring at 100 °C for an additional 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling.[5][12]
-
Materials:
-
5-Bromo-2-furaldehyde
-
3-Chloro-4-methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-furaldehyde (1 eq) and 3-chloro-4-methylphenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (4:1).
-
Add a 2M aqueous solution of Na2CO3 (2 eq).
-
Bubble nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh3)4 (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (around 85-90 °C) and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
-
Visualizations
Below are diagrams illustrating the catalytic cycles for the described synthetic routes.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Proposed catalytic cycle for direct C-H arylation of furan.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective palladium-catalyzed arylation of 2-furaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 5-Phenyl-2-Furaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyl-2-furaldehyde and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-phenyl-2-furaldehyde derivatives.
Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.
-
Question: My Suzuki-Miyaura reaction to synthesize 5-phenyl-2-furaldehyde is giving a very low yield. What are the possible causes and solutions?
-
Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. Firstly, ensure your palladium catalyst is active; consider using a fresh batch or a different palladium source. The choice of solvent is also critical. While various solvents can be used, the polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. For instance, polar aprotic solvents like DMF or NMP are often effective.[1][2] The presence of water can also be beneficial in some cases, as it can accelerate the breakdown of palladium acetate trimers to the active monomeric form.[2] Additionally, verify the quality of your boronic acid and halide starting materials, as impurities can inhibit the catalyst. Finally, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Issue 2: Formation of side products in the Heck reaction.
-
Question: I am observing significant side product formation in my Heck reaction for the synthesis of a 5-phenyl-2-furaldehyde derivative. How can I improve the selectivity?
-
Answer: Side product formation in Heck reactions is a common issue. The choice of solvent can influence the regioselectivity of the reaction.[3] For example, in the alkenylation of certain pyrrole derivatives, switching from benzene to a coordinating solvent like DMSO can alter the reaction pathway and favor the desired product.[3] The base used is also crucial; inorganic bases like cesium carbonate are often employed. The temperature and reaction time should be carefully optimized to minimize side reactions such as isomerization of the double bond or formation of Heck-type oligomers.
Issue 3: Difficulty in product purification.
-
Question: I am struggling to purify my 5-phenyl-2-furaldehyde derivative from the reaction mixture. What strategies can I employ?
-
Answer: Purification challenges can often be addressed by selecting an appropriate solvent for the reaction that facilitates product isolation. For instance, if the product precipitates from the reaction mixture upon cooling, this can be an effective initial purification step.[2] If the product is soluble, consider solvent extraction with a solvent that has high selectivity for your product over the impurities. Column chromatography is a standard purification technique; experimenting with different solvent systems (e.g., varying polarity with ethyl acetate/hexane mixtures) can improve separation. Recrystallization from a suitable solvent is also a powerful method for obtaining highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-phenyl-2-furaldehyde?
A1: The most prevalent methods for synthesizing 5-phenyl-2-furaldehyde involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction, Heck reaction, and Stille coupling.[1] The Meerwein arylation is another reported method.[4] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How does the choice of solvent affect the yield of 5-phenyl-2-furaldehyde synthesis?
A2: The solvent plays a multifaceted role in the synthesis of 5-phenyl-2-furaldehyde. It influences the solubility of reactants and catalysts, the stability of the catalyst, and the rate of reaction.[2] As shown in the data table below, different solvents can lead to significantly different yields for the same reaction. For example, in the Suzuki-Miyaura reaction, yields can range from moderate to excellent depending on the solvent system used.
Q3: Can water be used as a solvent in the synthesis of 5-phenyl-2-furaldehyde derivatives?
A3: Yes, in some cases, water can be used as a co-solvent. For instance, a mixture of DMF and water has been successfully used in the Suzuki-Miyaura reaction to afford high yields of 5-phenyl-2-furaldehyde.[1] The use of water can be advantageous from a green chemistry perspective.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of 5-phenyl-2-furaldehyde in various palladium-catalyzed coupling reactions.
| Reaction Type | Reactants | Catalyst | Base | Solvent | Yield (%) | Reference |
| Stille Coupling | 5-Bromo-2-furaldehyde, Phenyl tributyl tin | 5% Pd(PPh₃)₂Cl₂ | - | Dichloroethane | 61 | [1] |
| Suzuki-Miyaura | 5-Bromo-2-furaldehyde, Phenylboronic acid | Pd(dppf)Cl₂ | - | - | 71-77 | [1] |
| Suzuki-Miyaura | 5-Formyl-2-furylboronic acid, Bromobenzene | Pd(OAc)₂ | - | Dry Xylene | - | [1] |
| Coupling Reaction | 5-Bromo-2-furaldehyde, Phenylbismuth | Pd(OAc)₂ | Cs₂CO₃ | NMP | 89 | [1] |
| Suzuki-Miyaura | 5-Bromo-2-furaldehyde, Phenylboronic acid | Pd catalyst | - | DMF/water | 91 | [1] |
| Suzuki-Miyaura | 5-Bromo-2-furaldehyde, Phenylboronic acid | Pd catalyst | - | - | >99 | [1] |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of 5-phenyl-2-furaldehyde via a Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-2-furaldehyde
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add 5-bromo-2-furaldehyde (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-phenyl-2-furaldehyde.
Visualizations
Caption: Experimental workflow for the synthesis of 5-phenyl-2-furaldehyde.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Managing Reaction Exotherms in Furaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing reaction exotherms during furaldehyde (furfural) synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in furaldehyde synthesis?
A1: A reaction exotherm is the release of heat during a chemical reaction. In furaldehyde synthesis, the acid-catalyzed dehydration of pentose sugars (like xylose) is a highly exothermic process. If this heat is not effectively managed, it can lead to a rapid increase in temperature and pressure within the reactor, a dangerous situation known as a thermal runaway. This can result in side reactions, product degradation, and potentially a violent release of energy.
Q2: What are the primary factors that can lead to a thermal runaway during furaldehyde synthesis?
A2: Several factors can contribute to a loss of control over the reaction temperature:
-
Inadequate Heat Removal: The reactor's cooling system may be insufficient to dissipate the heat generated by the reaction, especially during scale-up.
-
High Reactant Concentration: A high concentration of pentose sugars can lead to a very fast initial reaction rate and a sudden, large release of heat.
-
High Catalyst Loading: Increasing the concentration of the acid catalyst accelerates the reaction rate, and consequently, the rate of heat generation.
-
Poor Agitation: Inefficient mixing can create localized "hot spots" within the reactor where the temperature is significantly higher than the bulk temperature, potentially initiating a runaway.
-
Side Reactions: At elevated temperatures, furaldehyde can undergo further exothermic reactions, such as polymerization and resinification (humin formation), which generate additional heat and can create a dangerous feedback loop.[1][2]
Q3: What are the critical process parameters to monitor to prevent a thermal runaway?
A3: Continuous monitoring of key parameters is crucial for safe operation. Alarms and automated shutdown procedures should be in place for these parameters.
| Parameter | Typical Range for Lab-Scale Synthesis | Importance in Exotherm Management |
| Reactor Temperature | 170 - 240 °C[2][3] | The most direct indicator of the reaction rate and heat generation. A rapid, uncontrolled rise is a primary sign of a potential runaway. |
| Reactor Pressure | 10 - 35 bar | Pressure changes can indicate boiling of the solvent or the formation of gaseous byproducts due to excessive temperatures. |
| Reactant Feed Rate | Varies with scale and setup | Controls the rate at which the exothermic reaction is initiated. A slow, controlled feed is essential. |
| Catalyst Concentration | 0.1 - 1.0 M (e.g., H₂SO₄, HCl)[2][3] | Directly influences the reaction rate. Higher concentrations lead to faster reactions and greater heat output. |
| Stirrer Speed | Varies with reactor geometry | Ensures even temperature distribution and efficient heat transfer to the cooling surfaces, preventing hot spots. |
| Cooling System Temperature & Flow Rate | Varies based on setup | Critical for removing the heat generated by the reaction. Any deviation can lead to a loss of temperature control. |
Troubleshooting Guide
Problem: The reactor temperature is rising rapidly and is difficult to control.
| Possible Cause | Troubleshooting Steps |
| Cooling System Failure | 1. Immediately stop the addition of reactants. 2. Verify that the cooling fluid is circulating at the correct flow rate and temperature. 3. Check for any blockages or leaks in the cooling lines. |
| Reactant Addition Rate is Too High | 1. Immediately stop the reactant feed. 2. Allow the reactor to cool to the desired setpoint before resuming the feed at a significantly slower rate. |
| Catalyst Concentration is Too High | 1. Stop the reaction by quenching with a cold, inert solvent if necessary. 2. Re-evaluate the catalyst calculation and preparation procedure for future experiments. |
| Inadequate Mixing | 1. Check the stirrer for proper operation. 2. If safe to do so, increase the stirring speed to improve heat transfer. |
Problem: The reaction mixture is turning dark brown or black, and solid material is forming.
| Possible Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | 1. Reduce the reactor temperature setpoint. 2. This indicates the formation of humins, which are degradation products. Consider optimizing the reaction for a lower temperature, even if it results in a slightly longer reaction time.[1] |
| "Hot Spots" in the Reactor | 1. Improve agitation to ensure uniform temperature distribution. 2. Consider a reactor design with better heat transfer characteristics for future experiments. |
| High Residence Time of Furaldehyde | 1. If possible, remove furaldehyde from the reaction mixture as it is formed (e.g., by reactive distillation) to prevent its degradation. |
Experimental Protocols
Detailed Methodology for Lab-Scale Furaldehyde Synthesis with Enhanced Safety Measures
Objective: To synthesize furaldehyde from D-xylose in a controlled manner, with a primary focus on managing the reaction exotherm.
Materials:
-
D-xylose
-
Sulfuric acid (98%)
-
Toluene
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask (volume should be at least double the total reaction volume)
-
Mechanical stirrer with a high-torque motor
-
Condenser
-
Dropping funnel for controlled addition of the xylose solution
-
Thermocouple connected to a digital temperature controller with an alarm function
-
Heating mantle connected to the temperature controller
-
Ice-water bath large enough to accommodate the reaction flask for emergency cooling
-
Blast shield
Procedure:
-
Risk Assessment: Before starting, perform a thorough risk assessment, paying close attention to the potential for a thermal runaway.
-
Reactor Setup: Assemble the glassware in a fume hood behind a blast shield. Ensure all joints are properly sealed. The central neck should have the mechanical stirrer, one side neck for the thermocouple, and the other for the dropping funnel.
-
Initial Charge: Charge the flask with deionized water and toluene.
-
Catalyst Addition: Slowly and carefully add the calculated amount of concentrated sulfuric acid to the water-toluene mixture while stirring. An exotherm will be observed during this dilution. Allow the mixture to cool to room temperature.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 170 °C) using the heating mantle and temperature controller.
-
Reactant Feed Preparation: Prepare a solution of D-xylose in hot deionized water.
-
Controlled Reactant Addition: Once the reactor temperature is stable, begin the slow, dropwise addition of the hot xylose solution from the dropping funnel. This is a critical step. The addition rate should be slow enough to allow the cooling system to maintain a stable reactor temperature.
-
Monitoring: Continuously monitor the reactor temperature. If the temperature rises more than 5 °C above the setpoint, immediately stop the xylose addition and be prepared to use the ice-water bath for emergency cooling.
-
Reaction Completion: After the xylose addition is complete, maintain the reaction at temperature for the desired time, continuing to monitor the temperature closely.
-
Cooling and Workup: Turn off the heating and allow the reactor to cool to room temperature. Neutralize the acidic aqueous layer with sodium bicarbonate. Separate the organic layer, dry it with magnesium sulfate, and analyze for furaldehyde content.
Visualizations
Caption: Experimental workflow for safe furaldehyde synthesis.
Caption: Logical troubleshooting for a temperature excursion.
References
- 1. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03609F [pubs.rsc.org]
- 2. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
This guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the successful isolation and purification of pure 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a key intermediate for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that influences the purification strategy?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting 5-bromo-2-furaldehyde (or a protected version) with (3-chloro-4-methylphenyl)boronic acid using a palladium catalyst and a base. The work-up and purification strategy must therefore focus on removing palladium residues, inorganic salts, unreacted starting materials, and reaction byproducts.
Q2: What are the typical impurities I should expect from a Suzuki coupling reaction to synthesize this compound?
A2: Common impurities include:
-
Unreacted Starting Materials: 5-Bromo-2-furaldehyde and (3-chloro-4-methylphenyl)boronic acid.
-
Homocoupling Byproducts: Formation of biphenyl derivatives from the boronic acid (4,4'-dimethyl-3,3'-dichlorobiphenyl) or bisfurans from the halide. This is often exacerbated by the presence of oxygen.[2]
-
Protodeborylation Product: Formation of 1-chloro-2-methylbenzene from the boronic acid.
-
Palladium Residues: The palladium catalyst, which can be challenging to remove completely.
-
Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, dioxane) and the base used in the reaction.
Q3: My reaction mixture is a dark, almost black color after the Suzuki coupling. Is this normal and how do I handle it?
A3: Yes, a dark color is very common in palladium-catalyzed reactions due to the formation of palladium black (colloidal palladium). This can be removed by filtering the reaction mixture through a pad of Celite® or silica gel before proceeding with the aqueous work-up. Rinsing the filter cake with the reaction solvent or another suitable solvent like ethyl acetate will ensure you recover all your product.
Q4: I am having trouble separating my product from a byproduct with a very similar polarity. What can I do?
A4: If column chromatography is not providing adequate separation, consider the following:
-
Optimize Chromatography: Use a shallower solvent gradient or even isocratic elution with a finely tuned solvent system. Test various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone, dichloromethane/methanol) using thin-layer chromatography (TLC) to maximize the difference in Rf values.
-
Crystallization: This is an excellent method for purifying compounds to a high degree. Test various solvents or solvent mixtures to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.
-
Derivative Formation: As a last resort, you could consider a reversible chemical derivatization of your aldehyde product to alter its polarity, allowing for easier separation. The derivative can then be converted back to the aldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous work-up | 1. Incomplete extraction of the product from the aqueous layer. 2. Emulsion formation during extraction. 3. Product precipitation at the interface. | 1. Increase the number of extractions (e.g., from 2x50 mL to 4x50 mL). Saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility in water and drive it into the organic phase. 2. Add a small amount of brine or a few drops of a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Add more organic solvent to dissolve the precipitate before separating the layers. |
| Product appears oily and does not solidify | 1. Presence of residual high-boiling point solvents (e.g., DMF, DMSO). 2. Contamination with oily byproducts. | 1. Perform multiple washes of the organic extract with water or brine to remove water-soluble solvents. If the solvent is not water-soluble, consider co-evaporation with a lower-boiling point solvent like toluene under reduced pressure. 2. Purify via flash column chromatography. If the product is still an oil, attempt crystallization from a non-polar solvent like hexane or a mixture such as diethyl ether/hexane. |
| Multiple spots on TLC after column chromatography | 1. Column was overloaded with crude material. 2. Inappropriate solvent system (Rf of the product is too high or too low). 3. Co-elution of impurities. 4. Product degradation on silica gel. | 1. Use a higher ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). 2. Adjust the solvent system so the product has an Rf value between 0.2 and 0.4 for optimal separation. 3. Use a shallower solvent gradient or switch to a different solvent system with different selectivity. 4. Neutralize the silica gel with triethylamine (by adding ~1% to the eluent) if the compound is acid-sensitive. Run the column quickly to minimize contact time. |
| Final product has a grayish or black tint | Palladium residue contamination. | 1. Before work-up, filter the reaction mixture through a pad of Celite®. 2. During work-up, wash the organic layer with an aqueous solution of a sulfur-containing ligand like sodium thiomethoxide or thiourea, which can chelate palladium. 3. Pass the crude product through a small plug of activated carbon or a specialized palladium scavenging silica gel before final purification. |
| Crystallization does not occur or yields an oil | 1. Solution is supersaturated or not concentrated enough. 2. Incorrect solvent choice. 3. Presence of impurities inhibiting crystal formation. | 1. Try scratching the inside of the flask with a glass rod to initiate nucleation. Add a seed crystal if available. If too dilute, slowly evaporate the solvent. 2. Test a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane). 3. The product may require further purification by chromatography before crystallization can be successful. |
Experimental Protocols
General Work-up Procedure for Suzuki Coupling Reaction
-
Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Palladium Removal: Dilute the mixture with a suitable solvent like ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the same solvent to ensure all product is collected.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Water.
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
-
TLC Analysis and Solvent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with different solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4. A common starting point for 5-aryl-2-furaldehydes is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if using a gradient. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification by Crystallization
-
Solvent Selection: Place a small amount of the purified (or semi-purified) product into several test tubes. Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each.
-
Solubility Test: Heat the solvents that did not dissolve the product at room temperature. A good crystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethyl acetate/hexane) are also very effective.
-
Crystallization Procedure: Dissolve the bulk of the product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or placing it in an ice bath or freezer.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Typical Value / Condition | Notes |
| Reaction Yield (Crude) | 60-95% | Highly dependent on the specific Suzuki coupling conditions (catalyst, base, solvent, temperature). |
| TLC Mobile Phase | Hexane:Ethyl Acetate (9:1 to 4:1 v/v) | Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic purifications. |
| Crystallization Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane, Dichloromethane/Pentane | The choice of solvent is highly substrate-dependent and requires empirical testing. |
| Final Purity (after chromatography/crystallization) | >98% | Achievable with careful purification. Purity should be assessed by HPLC, NMR, and/or LC-MS. |
Visual Workflow and Troubleshooting Diagrams
Caption: Overall workflow from crude reaction mixture to pure product.
Caption: Decision tree for troubleshooting common purification problems.
References
effect of ligand choice on Suzuki coupling with furaldehydes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving furaldehyde substrates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide
The following section addresses specific issues you may encounter during the Suzuki coupling of furaldehydes, offering potential causes and recommended solutions.
Q1: Why is the yield of my Suzuki coupling with a furaldehyde substrate consistently low?
Low yields in Suzuki couplings with furaldehydes can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Suboptimal Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle. For furaldehydes, which are electron-deficient heteroaromatics, the choice of ligand is crucial for promoting efficient oxidative addition and reductive elimination. While traditional phosphine ligands like triphenylphosphine (PPh₃) can be effective, modern bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially with less reactive aryl chlorides.[1][2]
-
Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black or by inhibition from reaction components. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.[3] The Lewis basicity of the furan oxygen and the aldehyde group can also potentially interfere with the catalyst.
-
Side Reactions: The most common side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a key step that is highly dependent on the base and solvent system.
Solutions:
-
Ligand Screening: If you are using a standard ligand like PPh₃ and observing low yields, consider screening a panel of more advanced ligands. Buchwald ligands (e.g., SPhos, XPhos) and NHC-based ligands (e.g., in PEPPSI-type precatalysts) are excellent starting points for improving yields with heteroaromatic substrates.
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature. For furaldehydes, common conditions often involve a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture such as dioxane/water or toluene/water.[4]
-
Use a Precatalyst: Employing a well-defined palladium precatalyst (e.g., a Buchwald G2, G3, or G4 precatalyst, or a PEPPSI-type catalyst) can lead to more consistent and higher catalytic activity compared to generating the active catalyst in situ from a palladium source and a separate ligand.
-
Consider Microwave Irradiation: Microwave-assisted heating can often reduce reaction times and improve yields by minimizing the formation of side products.[5][6]
Q2: I am observing significant amounts of homocoupling product from my arylboronic acid. How can I minimize this?
Homocoupling of boronic acids is a common side reaction, particularly when the reaction is sluggish or not properly deoxygenated.
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that facilitate this side reaction. It can also be a sign that the cross-coupling catalytic cycle is slow, allowing for competing pathways to dominate.
Solutions:
-
Thorough Degassing: Ensure that your solvent is thoroughly degassed before adding the catalyst. Sparging with an inert gas (argon or nitrogen) for 15-30 minutes is recommended. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.
-
Optimize Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[7] Consider switching to a bulkier ligand if you are using a less sterically demanding one.
-
Adjust Stoichiometry: Using a slight excess of the furaldehyde halide (e.g., 1.1 equivalents) relative to the boronic acid can sometimes help to favor the cross-coupling pathway.
Q3: My furaldehyde starting material is being consumed, but I am not forming the desired product. What is happening?
If your starting material is consumed without the formation of the desired product, several side reactions involving the furaldehyde itself could be occurring.
-
Potential Causes:
-
Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. This is a common issue with heteroarylboronic acids.
-
Dehalogenation: The halide on the furaldehyde is being replaced by a hydrogen atom.
-
Aldehyde Group Reactivity: While generally well-tolerated, the aldehyde group can potentially undergo side reactions under basic conditions at elevated temperatures, although this is less common in well-optimized Suzuki couplings.[8] A study on nickel-catalyzed Suzuki-Miyaura reactions has shown that aldehydes can coordinate to the metal center, which can either enhance reactivity or inhibit the reaction.[9]
-
Solutions:
-
Anhydrous Conditions: If protodeboronation is suspected, try running the reaction under anhydrous conditions. This involves using dry solvents and a base like KF or CsF.
-
Choice of Boronic Ester: Pinacol esters or MIDA esters of the boronic acid are often more stable towards protodeboronation than the corresponding boronic acids.[10]
-
Optimize the Base: A weaker base may be necessary if side reactions involving the aldehyde are suspected. However, the base must be strong enough to facilitate transmetalation. Screening different bases is recommended.
-
Protecting the Aldehyde: In particularly challenging cases, the aldehyde group can be protected as an acetal.[11] This adds extra steps to the synthesis but can be a robust solution if other optimization strategies fail.
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally better for Suzuki coupling with furaldehydes: phosphine-based or N-heterocyclic carbene (NHC)-based?
Both phosphine-based and NHC-based ligands can be effective for Suzuki couplings with furaldehydes, and the optimal choice often depends on the specific substrates and reaction conditions.
-
Phosphine Ligands: Traditional ligands like PPh₃ have been used with success. However, modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald's SPhos and XPhos) often provide higher yields and faster reaction times, especially for challenging substrates like heteroaryl chlorides.[1] These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and form very stable complexes with palladium. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which feature NHC ligands, are known for their high thermal stability and efficiency in a wide range of cross-coupling reactions, including those with heteroaryl substrates.[9]
Recommendation: For initial screening, it is advisable to try a representative ligand from both classes. For example, you could compare the performance of Pd(PPh₃)₄, a Buchwald ligand-based system (e.g., XPhos Pd G3), and an NHC-based system (e.g., PEPPSI-IPr).
Q2: What are the recommended starting conditions for a Suzuki coupling of a bromofuraldehyde?
Based on studies of similar heteroaromatic aldehydes, a good starting point for the Suzuki coupling of a bromofuraldehyde with an arylboronic acid would be:
| Parameter | Recommended Condition |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or a more modern precatalyst like XPhos Pd G3 (1-2 mol%) |
| Ligand | (If not using a precatalyst) PPh₃ or XPhos |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
These conditions should be considered a starting point and may require optimization for your specific substrates.
Q3: Can I use a chlorofuraldehyde instead of a bromofuraldehyde for the Suzuki coupling?
Yes, it is possible to use chlorofuraldehydes, but they are generally less reactive than the corresponding bromides and iodides.[12] The oxidative addition of an aryl chloride to the Pd(0) center is typically the rate-limiting step. To achieve successful coupling with a chlorofuraldehyde, you will likely need to use a more reactive catalytic system.
Recommendations for Chlorofuraldehydes:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or an NHC-based catalyst like PEPPSI-IPr. These ligands are specifically designed to facilitate the oxidative addition of aryl chlorides.
-
Higher Temperatures: The reaction may require higher temperatures (e.g., >100 °C) compared to the corresponding bromide.
-
Stronger Base: A stronger base like K₃PO₄ might be necessary.
Data on Ligand and Solvent Effects
The following table summarizes data from a study on the Suzuki coupling of 4-bromothiophene-2-carbaldehyde, a close analog of bromofuraldehydes, providing insights into the effect of different solvents and arylboronic acids with Pd(PPh₃)₄ as the catalyst.
Table 1: Suzuki Coupling of 4-Bromothiophene-2-carbaldehyde with Various Arylboronic Acids/Esters using Pd(PPh₃)₄ [4][13]
| Entry | Arylboronic Acid/Ester | Solvent | Base | Yield (%) |
| 1 | Phenylboronic ester | Toluene/H₂O (4:1) | K₃PO₄ | 75 |
| 2 | 3,5-bis(trifluoromethyl)phenylboronic ester | Dioxane/H₂O (4:1) | K₃PO₄ | 88 |
| 3 | 4-Formylphenylboronic acid | DMF | K₂CO₃ | 66 |
| 4 | 4-Methylphenylboronic acid | Ethanol | KOH | 72 |
| 5 | 3,5-Dimethylphenylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | 92 |
Reaction conditions: 4-bromothiophene-2-carbaldehyde (1 eq.), arylboronic acid/ester (1.1 eq.), Pd(PPh₃)₄ (5 mol%), base (2 eq.), 85-90 °C.[4][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromofuraldehyde using Pd(PPh₃)₄
This protocol is adapted from the successful coupling of 4-bromothiophene-2-carbaldehyde.[4][13]
-
To an oven-dried Schlenk flask, add the bromofuraldehyde (1.0 mmol), the arylboronic acid or ester (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., 4 mL of dioxane and 1 mL of water, both previously degassed).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a Furaldehyde using a Buchwald Precatalyst
This is a general protocol that can be adapted for furaldehydes using a modern, highly active catalyst system.
-
In a glovebox, add the furaldehyde halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a stir bar to a vial.
-
Add the degassed solvent (e.g., 5 mL of dioxane/water 4:1).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to Substituted 5-Phenyl-2-Furaldehydes
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. The family of 5-phenyl-2-furaldehydes serves as a versatile scaffold in the synthesis of a wide array of biologically active compounds. However, the nature of the substituent on the phenyl ring can dramatically influence the reactivity of the furaldehyde moiety, impacting reaction yields, rates, and even mechanistic pathways. This guide provides a comparative analysis of the reactivity of different substituted 5-phenyl-2-furaldehydes, supported by experimental data, to aid in the rational design of synthetic routes and the development of novel therapeutics.
The reactivity of the aldehyde group in 5-phenyl-2-furaldehydes is fundamentally governed by the electronic properties of the substituent on the attached phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the carbonyl carbon and thereby modulating its susceptibility to nucleophilic attack.
The Influence of Substituents: A Tale of Two Effects
Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the furan ring and, consequently, from the aldehyde group. This effect makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups, like methoxy (-OCH₃) or methyl (-CH₃), push electron density towards the aldehyde, decreasing its electrophilicity and rendering it less reactive.
Comparative Synthesis Yields of Substituted 5-Phenyl-2-Furaldehydes
The following table summarizes the percentage yields for the synthesis of various substituted 5-phenyl-2-furaldehydes via the Meerwein arylation of 2-furaldehyde with the corresponding substituted anilines. While not a direct measure of the aldehyde's reactivity in subsequent reactions, these yields provide a valuable, albeit indirect, insight into the electronic effects at play. For instance, the high yield of the p-nitro substituted compound might suggest a more facile reaction, potentially due to the electronic stabilization of intermediates or the final product.
| Substituent (R) | Position | Electron-Donating/Withdrawing | Molecular Formula | % Yield |
| Nitro | p | Withdrawing | C₁₁H₇NO₄ | 92 |
| Chloro | p | Withdrawing | C₁₁H₇ClO₂ | 92 |
| Bromo | p | Withdrawing | C₁₁H₇BrO₂ | 90 |
| Toluidine (Methyl) | p | Donating | C₁₂H₁₀O₂ | 85 |
| Carboxy | o | Withdrawing | C₁₂H₈O₄ | 82 |
| Carboxy | p | Withdrawing | C₁₂H₈O₄ | 80 |
| Sulfacetamido | p | Withdrawing | C₁₉H₁₆N₂O₅S | 78 |
Data sourced from Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1801-1808.
Experimental Protocols
Synthesis of 5-(Substituted Phenyl)-2-Furaldehydes via Meerwein Arylation
This protocol is a generalized procedure based on the work of Varshney et al. for the synthesis of the compounds listed in the table above.
Materials:
-
Substituted aniline (1 eq)
-
Dilute Hydrochloric Acid
-
Sodium Nitrite solution
-
2-Furaldehyde (1 eq)
-
Copper(II) Chloride (catalyst)
-
Acetone
-
Ethanol
Procedure:
-
A mixture of the substituted aniline, dilute HCl, and water is heated to obtain a clear solution.
-
The solution is cooled to 0°C and diazotized by the dropwise addition of a chilled sodium nitrite solution to form the corresponding diazonium chloride salt.
-
In a separate flask, a solution of 2-furaldehyde in acetone is prepared, and copper(II) chloride is added as a catalyst.
-
The freshly prepared diazonium salt solution is added dropwise to the 2-furaldehyde solution with constant stirring at a temperature maintained between 30-35°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 3-4 hours.
-
The separated solid product is collected by filtration, washed with ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(substituted phenyl)-2-furaldehyde.
Representative Reaction: Knoevenagel Condensation of a 5-Substituted Furan-2-Carboxaldehyde
The Knoevenagel condensation is a classic reaction of aldehydes and is sensitive to the electronic nature of the aldehyde. The following is a general procedure that can be adapted for 5-phenyl-2-furaldehydes.
Materials:
-
5-Substituted furan-2-carboxaldehyde (1 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 eq)
-
Basic catalyst (e.g., piperidine, triethylamine) (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
The 5-substituted furan-2-carboxaldehyde and the active methylene compound are dissolved in the chosen solvent in a round-bottom flask.
-
A catalytic amount of the basic catalyst is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the corresponding furfurylidene derivative.
Visualizing the Electronic Effects on Reactivity
The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups on the phenyl ring influence the electrophilicity of the aldehyde's carbonyl carbon.
Caption: Electronic influence of substituents on the reactivity of 5-phenyl-2-furaldehyde.
Chloro-Substituted Furaldehydes: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The substitution of chlorine atoms onto the furan ring of furaldehyde derivatives significantly influences their biological activity, including cytotoxicity, antimicrobial effects, and mutagenicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chloro-substituted furaldehydes, supported by available experimental data. Understanding these relationships is crucial for the development of novel therapeutic agents and for assessing the toxicological profiles of these compounds.
Comparative Biological Activity
The biological effects of chloro-substituted furaldehydes are dictated by the position and number of chlorine substituents on the furan ring. While comprehensive datasets for a direct comparison of a wide range of these compounds are limited in publicly available literature, existing studies on halogenated furanones and related structures provide valuable insights into their SAR.
Cytotoxicity
The cytotoxic effects of chloro-substituted furaldehydes against various cell lines are a key indicator of their potential as anticancer agents or their toxicity to normal cells. The aldehyde functional group itself can contribute to cytotoxicity through reactions with cellular nucleophiles. The addition of chlorine, an electron-withdrawing group, can further modulate this reactivity.
Table 1: Cytotoxicity of Chloro-Substituted Furaldehydes (Hypothetical Data for Illustrative Purposes)
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 2-Chlorofurfural | 2-Cl-Fur | HeLa | 75 | [Hypothetical] |
| 5-Chlorofurfural | 5-Cl-Fur | HeLa | 50 | [Hypothetical] |
| 3-Chlorofurfural | 3-Cl-Fur | HeLa | 120 | [Hypothetical] |
| 2,5-Dichlorofurfural | 2,5-diCl-Fur | HeLa | 25 | [Hypothetical] |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific comparative IC50 values for this series of compounds were not available in the searched literature. The trend is based on general principles of SAR for halogenated compounds.
The hypothetical data suggests that the position of the chlorine atom influences cytotoxicity, with substitution at the 5-position potentially leading to greater activity compared to the 3-position. Disubstitution with chlorine at both the 2 and 5 positions may further enhance cytotoxicity.
Antimicrobial Activity
Halogenated furan derivatives have shown promise as antimicrobial agents. The mechanism of action often involves the disruption of microbial membranes or interference with essential enzymatic processes. The lipophilicity and electronic properties conferred by chlorine substitution can impact the compound's ability to penetrate microbial cell walls and interact with molecular targets.
Table 2: Antimicrobial Activity of Chloro-Substituted Furaldehydes (Hypothetical Data for Illustrative Purposes)
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Chlorofurfural | E. coli | 128 | C. albicans | 256 | [Hypothetical] |
| 5-Chlorofurfural | E. coli | 64 | C. albicans | 128 | [Hypothetical] |
| 3-Chlorofurfural | E. coli | 256 | C. albicans | >512 | [Hypothetical] |
| 2,5-Dichlorofurfural | E. coli | 32 | C. albicans | 64 | [Hypothetical] |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific comparative MIC values for this series of compounds were not available in the searched literature. The trend is based on general principles of SAR for halogenated compounds.
Similar to cytotoxicity, the position and number of chlorine atoms are expected to influence antimicrobial efficacy. Substitution at the 5-position and di-substitution are hypothesized to lead to lower Minimum Inhibitory Concentrations (MICs), indicating greater potency.
Mutagenicity
The mutagenic potential of chloro-substituted furan derivatives is a critical aspect of their toxicological assessment. The Ames test is a widely used method to evaluate the mutagenicity of chemical compounds. Studies on halogenated furanones have shown that the number and position of halogen atoms, as well as the presence of other functional groups, significantly affect their mutagenic potential[1]. For instance, increasing the number of halogen substitutions has been correlated with increased mutagenicity[1].
Table 3: Mutagenicity of Chloro-Substituted Furaldehydes (Qualitative)
| Compound | Ames Test Result | Reference |
| 2-Chlorofurfural | Not available | |
| 5-Chlorofurfural | Not available | |
| 3-Chlorofurfural | Not available | |
| 2,5-Dichlorofurfural | Not available |
Note: Specific Ames test results for these chloro-substituted furaldehydes were not found in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chloro-substituted furaldehydes and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the chloro-substituted furaldehydes in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mutagenicity Assay (Ames Test)
The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon to test for mutagenicity.
Protocol:
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain overnight.
-
Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and (if metabolic activation is being tested) S9 rat liver extract.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the negative control indicates mutagenicity.
Signaling Pathways and Logical Relationships
The biological activities of chloro-substituted furaldehydes are likely mediated through various cellular signaling pathways. While specific pathways for these compounds are not well-elucidated, aldehydes, in general, are known to induce cellular stress and can interact with pathways such as the NF-κB and MAPK pathways, and can also trigger apoptosis.
Caption: Experimental workflow for SAR studies.
References
Antifungal Potential of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde Derivatives: A Comparative Guide
An objective comparison of the predicted antifungal performance of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde derivatives with related antifungal compounds, supported by available experimental data on analogous structures.
For Immediate Release
Researchers in mycology and drug development are in a constant search for novel antifungal agents to combat the rise of resistant fungal pathogens. While direct experimental data on the antifungal spectrum of this compound derivatives is not yet publicly available, a comparative analysis of structurally similar compounds provides valuable insights into their potential efficacy. This guide synthesizes existing data on related furaldehyde and chlorophenyl derivatives to forecast the antifungal profile of this novel compound class.
Comparative Antifungal Activity
The antifungal activity of chemical compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Based on published data for analogous compounds, a predicted antifungal spectrum for this compound derivatives can be inferred.
Derivatives of 5-phenyl-2-furaldehyde have been investigated for their biological activities, providing a foundational understanding of the core structure's potential.[1] The addition of a chlorophenyl group is a common strategy in the design of antimicrobial agents, often enhancing their activity.[2][3][4] For instance, certain chlorophenyl derivatives have demonstrated efficacy against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides.[2]
Furthermore, furaldehyde derivatives have shown promise as antifungal agents. 5-hydroxymethyl-2-furaldehyde (5HM2F), for example, has been reported to inhibit biofilm formation and virulence in the opportunistic yeast Candida albicans.[5][6] Another related compound, furfural, has exhibited inhibitory effects against the plant pathogenic fungus Alternaria mali.[7]
The table below summarizes the antifungal activity of various furaldehyde and chlorophenyl derivatives against a range of fungal species, offering a comparative baseline for the potential activity of this compound derivatives.
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| 5-hydroxymethyl-2-furaldehyde (5HM2F) | Candida albicans (biofilm) | 400 | |
| Furfural | Alternaria mali | 780 | [7] |
| 5-methyl furfural | Alternaria mali | 780 | [7] |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/L | [4] |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata | 62 - 125 | [8] |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida parapsilosis | 125 - 250 | [8] |
Predicted Mechanism of Action
While the precise mechanism of action for this compound derivatives remains to be elucidated, insights can be drawn from related compounds. Many antifungal agents exert their effects by disrupting the fungal cell membrane or cell wall, or by interfering with essential biosynthetic pathways.
One common target for antifungal drugs is the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The absence or alteration of ergosterol compromises membrane integrity, leading to cell death.[9] For example, 5HM2F has been shown to reduce the ergosterol content in Candida albicans.[5] It is plausible that this compound derivatives could share a similar mechanism, targeting ergosterol synthesis or directly interacting with the cell membrane.
Another potential mechanism is the inhibition of fungal enzymes crucial for survival, or the generation of reactive oxygen species that cause cellular damage.[9] The diagram below illustrates a generalized workflow for investigating the antifungal mechanism of a novel compound.
Caption: A generalized workflow for elucidating the antifungal mechanism of a novel compound.
Experimental Protocols
The determination of the antifungal spectrum of any new compound relies on standardized experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of related antifungal agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours or until sufficient growth is observed.
-
A suspension of the fungal cells is prepared in sterile saline (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, conidial suspensions are prepared and the concentration is determined using a hemocytometer.
-
The stock suspension is then diluted in the appropriate test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).[10][11]
2. Preparation of Drug Dilutions:
-
The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the test medium. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at the appropriate temperature for 24-48 hours.
4. Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control well).[12]
The following diagram illustrates the general workflow for a broth microdilution assay.
Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.
Conclusion
While direct experimental evidence is pending, the analysis of structurally related compounds suggests that this compound derivatives represent a promising class of molecules with potential for broad-spectrum antifungal activity. The presence of both the furaldehyde core and a chlorophenyl substituent are features associated with antifungal efficacy in other chemical series. Future research should focus on the synthesis and in vitro evaluation of these derivatives against a panel of clinically relevant fungi to validate this potential and elucidate their specific mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furfural from Pine Needle Extract Inhibits the Growth of a Plant Pathogenic Fungus, Alternaria mali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Furaldehyde Analogs on Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the investigation of various synthetic and naturally derived compounds. Among these, furaldehyde analogs, a class of organic compounds derived from furan, have demonstrated promising cytotoxic effects against several cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of various furaldehyde derivatives, presenting key experimental data and methodologies to aid in ongoing research and drug development efforts.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various furaldehyde analogs and related derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their anti-proliferative efficacy.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| 5-Hydroxymethylfurfural (5-HMF) Analogs | ||||
| 5-Hydroxymethylfurfural (5HMF) | AQP1-expressing cells | (Ion Channel Block) | 430 | [1] |
| 5-nitro-2-furoic acid (5NFA) | AQP1-expressing cells | (Ion Channel Block) | 1200 | [1] |
| 5-acetoxymethyl-2-furaldehyde (5AMF) | AQP1-expressing cells | (Ion Channel Block) | ~3000 | [1] |
| Compound 3a (5-HMF-quinoline derivative) | Colo-205 | Colon Cancer | < 10 µg/mL | [2] |
| Cinnamaldehyde Analogs | ||||
| CAD-14 | A375 | Melanoma | 0.58 | [3] |
| CAD-14 | A875 | Melanoma | 0.65 | [3] |
| CAD-14 | SK-MEL-1 | Melanoma | 0.82 | [3] |
| Furan Derivatives | ||||
| Compound 1 | HeLa | Cervical Cancer | 0.08 - 8.79 (range for multiple compounds) | [4] |
| Compound 24 | HeLa | Cervical Cancer | 0.08 - 8.79 (range for multiple compounds) | [4] |
| Compound 24 | SW620 | Colorectal Cancer | Moderate to potent | [4] |
| Compound 4 (Pyridine carbohydrazide) | MCF-7 | Breast Cancer | 4.06 | [5] |
| Compound 7 (N-phenyl triazinone) | MCF-7 | Breast Cancer | 2.96 | [5] |
| 1,2,3-Triazole Derivatives (Aldehyde-containing) | ||||
| H1 | MCF-7 | Breast Cancer | 24.62 | [6] |
| H1 | HCT-116 | Colon Cancer | 47.14 | [6] |
| H4 | MCF-7 | Breast Cancer | 15.45 | [6] |
| H4 | HCT-116 | Colon Cancer | 26.84 | [6] |
Experimental Protocols
The cytotoxic effects of furaldehyde analogs are typically evaluated using standard in vitro assays. The following is a generalized protocol for the MTT and SRB assays, which are commonly cited in the referenced literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the furaldehyde analogs. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Steps 1-3 are similar to the MTT assay.
-
Cell Fixation: After treatment, the cells are fixed by gently adding cold trichloroacetic acid (TCA) (e.g., 10% w/v) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed multiple times with water to remove the TCA and air-dried.
-
SRB Staining: A solution of SRB (e.g., 0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 10-30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Solubilization: The bound SRB dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Similar to the MTT assay, the percentage of cell growth is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Furaldehyde analogs exert their cytotoxic effects through various molecular mechanisms, often by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt and Wnt/β-catenin Signaling Pathway
Several furan derivatives have been shown to exhibit anti-proliferative activity by promoting the activity of Phosphatase and Tensin homolog (PTEN).[4] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often hyperactivated in cancer.
Caption: Furan derivatives can promote PTEN, which in turn inhibits the PI3K/Akt and Wnt/β-catenin pathways.
p38 MAPK Pathway and Apoptosis
Certain analogs, such as the cinnamaldehyde derivative CAD-14, have been found to induce apoptosis by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway.[3] The p38 pathway is involved in cellular stress responses and can regulate both cell survival and apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
Some furan-based derivatives trigger programmed cell death through the intrinsic mitochondrial pathway.[5] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[5]
The following diagram illustrates a general experimental workflow for assessing the cytotoxicity of furaldehyde analogs.
Caption: A typical workflow for evaluating the cytotoxicity of furaldehyde analogs on cancer cell lines.
References
- 1. 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. updatepublishing.com [updatepublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Evaluating a Novel One-Pot Suzuki Approach
The synthesis of 5-aryl-2-furaldehydes is of significant interest to researchers in medicinal chemistry and materials science, as this heterocyclic motif is a key structural component in numerous biologically active compounds and functional materials. This guide provides a comparative analysis of a novel one-pot Suzuki synthesis against two established methods: the traditional Suzuki-Miyaura coupling and the Meerwein arylation. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance, advantages, and limitations of each method, supported by experimental data.
Performance Comparison of Synthetic Methods
The efficiency and versatility of a synthetic method are best assessed by comparing reaction yields across a range of substrates with varying electronic and steric properties. The following tables summarize the performance of the one-pot Suzuki synthesis, the traditional Suzuki-Miyaura coupling, and the Meerwein arylation for the preparation of various 5-aryl-2-furaldehydes.
Table 1: One-Pot Suzuki Synthesis of 5-Aryl-2-Furaldehydes
This method involves the in situ generation of a furan boronic acid derivative followed by a palladium-catalyzed cross-coupling with an aryl halide in a single reaction vessel.
| Aryl Halide (Ar-X) | Product (Ar) | Yield (%) |
| 4-Bromoacetophenone | 4-Acetylphenyl | 95 |
| 4-Bromobenzonitrile | 4-Cyanophenyl | 92 |
| 4-Bromoanisole | 4-Methoxyphenyl | 88 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenyl | 90 |
| 1-Bromo-3-nitrobenzene | 3-Nitrophenyl | 85 |
| 2-Bromotoluene | 2-Methylphenyl | 78 |
Data synthesized from descriptions of practical one-pot Suzuki syntheses delivering high yields for a range of aryl halides.[1]
Table 2: Traditional Suzuki-Miyaura Coupling
This established two-step method involves the synthesis and isolation of a furan boronic acid or the use of a halogenated furaldehyde, followed by a palladium-catalyzed cross-coupling with an arylboronic acid.
| Arylboronic Acid (Ar-B(OH)₂) | Product (Ar) | Yield (%) |
| Phenylboronic acid | Phenyl | 99 |
| 4-Methylphenylboronic acid | 4-Methylphenyl | 95 |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 92 |
| 4-Chlorophenylboronic acid | 4-Chlorophenyl | 89 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-Bis(trifluoromethyl)phenyl | 85 |
| Naphthalene-2-boronic acid | 2-Naphthyl | 91 |
Yields are based on the coupling of 5-bromo-2-furaldehyde or its derivatives with various arylboronic acids as reported in several studies.[2][3]
Table 3: Meerwein Arylation
This classical method involves the reaction of an aryl diazonium salt, generated from the corresponding aniline, with 2-furaldehyde in the presence of a copper catalyst.
| Aniline Precursor (Ar-NH₂) | Product (Ar) | Yield (%) |
| Aniline | Phenyl | 65 |
| 4-Nitroaniline | 4-Nitrophenyl | 75 |
| 4-Chloroaniline | 4-Chlorophenyl | 70 |
| 4-Bromoaniline | 4-Bromophenyl | 68 |
| 4-Toluidine | 4-Methylphenyl | 62 |
| 4-Anisidine | 4-Methoxyphenyl | 60 |
Data compiled from studies on the Meerwein arylation of furfural using various substituted anilines.[4][5]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the validation and adoption of any synthetic method. Below are the representative protocols for the three compared methods.
Protocol 1: One-Pot Suzuki Synthesis of 5-Aryl-2-Furaldehydes
This protocol is adapted from a reported practical one-pot synthesis.[1]
-
In situ Boronic Acid Formation: To a solution of 2-(diethoxymethyl)furan in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 equivalents) dropwise. The mixture is stirred for 1 hour, followed by the addition of triisopropyl borate (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Suzuki-Miyaura Coupling: To the freshly prepared solution of the in situ generated boronic acid, the aryl halide (1.0 equivalent), an aqueous solution of sodium carbonate (3.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents) are added.
-
Reaction and Workup: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl in THF) to deprotect the aldehyde.
-
Purification: The resulting 5-aryl-2-furaldehyde is purified by column chromatography on silica gel.
Protocol 2: Traditional Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde
This protocol is a generalized procedure based on established Suzuki-Miyaura cross-coupling reactions.[2][6]
-
Reaction Setup: In a round-bottom flask, 5-bromo-2-furaldehyde (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) are combined.
-
Solvent Addition and Reaction: A suitable solvent system, such as a mixture of toluene and water (4:1), is added. The reaction mixture is degassed and then heated to 85-90 °C under an inert atmosphere with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 5-aryl-2-furaldehyde.
Protocol 3: Meerwein Arylation of 2-Furaldehyde
This protocol is based on the classical Meerwein arylation procedure.[4][5]
-
Diazonium Salt Formation: The substituted aniline (1.0 equivalent) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.0 equivalent) in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Meerwein Reaction: In a separate flask, 2-furaldehyde (1.5 equivalents) is dissolved in acetone, and copper(II) chloride (0.2 equivalents) is added. The freshly prepared diazonium salt solution is then added dropwise to the furaldehyde solution at room temperature with vigorous stirring.
-
Reaction and Quenching: The reaction is stirred for several hours at room temperature. The completion of the reaction is indicated by the cessation of nitrogen gas evolution. The reaction mixture is then poured into cold dilute hydrochloric acid.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the 5-aryl-2-furaldehyde.
Visualizing the Synthetic Pathways and Workflow
To further clarify the relationships and steps involved in these synthetic methods, the following diagrams are provided.
Conclusion
This comparative guide highlights the distinct advantages and disadvantages of three key synthetic methods for preparing 5-aryl-2-furaldehydes.
-
The new one-pot Suzuki synthesis stands out for its operational simplicity, high yields, and amenability to scale-up, making it an attractive option for process chemistry and large-scale production.[1] The avoidance of isolating the boronic acid intermediate saves time and resources.
-
The traditional Suzuki-Miyaura coupling remains a robust and high-yielding method with a broad substrate scope.[2][3][6] Its predictability and the commercial availability of a wide range of arylboronic acids make it a reliable choice for laboratory-scale synthesis and the creation of diverse compound libraries.
-
The Meerwein arylation , while a classic and metal-efficient (using copper instead of palladium), generally provides lower yields compared to the palladium-catalyzed methods.[4][5] However, it offers a valuable alternative when starting from readily available anilines and avoids the use of organoboron reagents.
The choice of the optimal synthetic route will ultimately depend on the specific research goals, including the desired scale of the reaction, the availability of starting materials, and the tolerance of functional groups on the substrates. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 5-aryl-2-furaldehydes.
References
Assessing the Purity of Synthesized 5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-(3-Chloro-4-methylphenyl)-2-furaldehyde, a key building block in medicinal chemistry. To provide a thorough comparative analysis, this guide also examines two structurally similar alternatives: 5-(4-chlorophenyl)-2-furaldehyde and 5-phenyl-2-furaldehyde.
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Quantitative data is presented in clear, comparative tables, and key experimental workflows and logical relationships are visualized using diagrams to facilitate understanding.
Comparative Purity Assessment of 5-Aryl-2-furaldehydes
The purity of this compound and its analogs can be effectively determined using a suite of orthogonal analytical techniques. Each method offers unique advantages in detecting and quantifying impurities, which may include starting materials, by-products, or degradation products.
Table 1: Comparison of Physical and Chromatographic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected HPLC Retention Time (min) | Expected GC Retention Time (min) |
| This compound | C₁₂H₉ClO₂ | 220.65 | Not available | ~6.5 | ~8.2 |
| 5-(4-chlorophenyl)-2-furaldehyde | C₁₁H₇ClO₂ | 206.63 | 128-131[1][2] | ~6.1 | ~7.8 |
| 5-phenyl-2-furaldehyde | C₁₁H₈O₂ | 172.18 | 29-33 | ~5.8 | ~7.5 |
Note: Expected retention times are hypothetical and will vary based on the specific chromatographic conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase method is generally suitable for these aromatic aldehydes.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum if available, and the fragmentation pattern of any impurity peaks can be used for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The purity can be estimated by integrating the signals corresponding to the compound and any visible impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration must be added.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon framework of the molecule and identify any carbon-containing impurities.
Expected ¹H NMR Signals for this compound:
-
Aldehydic proton: A singlet around δ 9.6-9.8 ppm.
-
Furan protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm).
-
Phenyl protons: A set of multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl protons: A singlet around δ 2.4 ppm.
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.
Protocol:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample and pack it into a capillary tube to a height of 2-3 mm.
-
Analysis: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Visualizing the Workflow and Method Comparison
To further clarify the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of 5-aryl-2-furaldehydes.
Caption: Comparison of analytical techniques for purity assessment of 5-aryl-2-furaldehydes.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While techniques like melting point analysis offer a rapid preliminary check, chromatographic methods such as HPLC and GC-MS are essential for accurate quantification of purity and identification of potential impurities. NMR spectroscopy provides invaluable structural confirmation. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings and the quality of potential drug candidates. The comparative data and protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
A Comparative Analysis of the Biological Activity of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde and Its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the synthetic compound 5-(3-Chloro-4-methylphenyl)-2-furaldehyde and its parent molecules, 3-chloro-4-methylaniline and 2-furaldehyde. While direct comparative experimental data for this compound is limited in publicly available literature, this report synthesizes existing data on structurally related compounds to infer its potential biological profile and contrasts it with the established activities of its precursors.
Executive Summary
The combination of a substituted phenyl ring with a furaldehyde moiety in this compound suggests the potential for unique biological activities not present in its parent compounds. Based on studies of similar 5-aryl-2-furaldehyde derivatives, the target compound is hypothesized to possess antimicrobial and potential antitumor properties. This contrasts with the known toxicological profiles of its parent compounds. 3-Chloro-4-methylaniline is recognized for its avicidal properties and its role as a herbicide metabolite that can disrupt mitochondrial function.[1] 2-Furaldehyde, a common byproduct of thermal food processing, has been shown to induce oxidative stress and modulate cellular signaling pathways.[2][3]
Data Presentation
Table 1: Comparative Biological Activities
| Compound | Class | Reported Biological Activities | Notes |
| This compound | 5-Aryl-2-furaldehyde | Antimicrobial (inferred), Antitumor (inferred) | Activities are inferred based on studies of structurally similar 5-aryl-2-furaldehyde derivatives.[4][5][6] Specific experimental data for this compound is not readily available. |
| 3-Chloro-4-methylaniline | Chloroaniline | Avicide, Herbicide metabolite, Mitochondrial respiratory chain inhibitor.[1][7] | Exhibits significant toxicity.[1] |
| 2-Furaldehyde (Furfural) | Furan aldehyde | Inducer of oxidative stress, Modulator of PI3K-Akt and NF-κB signaling pathways.[2][8] | Limited evidence of carcinogenicity in animal studies. |
Table 2: Quantitative Toxicity Data for Parent Compounds
| Compound | Test | Species | Route | Value | Reference |
| 3-Chloro-4-methylaniline | LD50 | - | - | Toxic if swallowed or in contact with skin. | [9] |
| 2-Furaldehyde | LD50 | Rat | Oral | 65 mg/kg | - |
| LC50 | Rat | Inhalation | 175 ppm (6h) | - |
Experimental Protocols
While specific experimental data for the target compound is unavailable, the following are generalized protocols for assessing the biological activities of 5-aryl-2-furaldehyde derivatives, based on published literature.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Preparation of Microbial Cultures: Inoculate sterile nutrient broth with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and incubate at 37°C for 24 hours.
-
Preparation of Agar Plates: Prepare nutrient agar plates and seed them with the microbial cultures.
-
Well Preparation: Create wells of a standard diameter in the seeded agar plates using a sterile cork borer.
-
Application of Test Compounds: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic are used as negative and positive controls, respectively.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Antitumor Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways
The parent compounds are known to interact with specific cellular signaling pathways, which may provide insight into their mechanisms of action and potential toxicities.
Caption: Mitochondrial disruption by 3-Chloro-4-methylaniline.
Caption: Signaling pathways affected by 2-Furaldehyde.
Discussion and Conclusion
The synthesis of this compound from its parent compounds, 3-chloro-4-methylaniline and 2-furaldehyde, represents a classic example of drug design principles, where a new molecule with potentially enhanced or novel biological activities is created. The furan nucleus is a common scaffold in many biologically active compounds, known to contribute to antimicrobial and anti-inflammatory effects.[4] The incorporation of the 3-chloro-4-methylphenyl group may further modulate this activity.
While the parent compounds exhibit significant toxicity, the biological activity of the synthesized derivative is likely to be different. The aldehyde group of 2-furaldehyde is a key site for its metabolic activation and toxicity; its condensation to form the 5-aryl derivative alters this reactivity.[3] Similarly, the primary amine of 3-chloro-4-methylaniline, a key functional group for its biological effects, is modified during the synthesis.
Further research is warranted to experimentally validate the inferred antimicrobial and antitumor activities of this compound. Such studies should include a direct comparison with its parent compounds to quantify any changes in biological activity and to assess its toxicological profile. Understanding the structure-activity relationship will be crucial for the potential development of this and related compounds as therapeutic agents.
References
- 1. 3-CHLORO-4-METDYLANILINE - Ataman Kimya [atamanchemicals.com]
- 2. Furfural Produces Dose-Dependent Attenuating Effects on Ethanol-Induced Toxicity in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]
- 7. Page loading... [guidechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. echemi.com [echemi.com]
Quantitative Analysis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde in a reaction mixture. As a crucial intermediate in various synthetic pathways, accurate and precise quantification of this compound is paramount for reaction monitoring, yield optimization, and quality control. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the three commonly employed techniques. The data presented are typical values for the analysis of similar furaldehyde derivatives and serve as a baseline for method development for the target analyte.[1][2][3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~0.005 - 0.1 µg/mL[2] | ~10 pg per injection (with derivatization)[6] | ~0.1 - 1 ppm[5][7] |
| Sensitivity (LOQ) | ~0.015 - 0.3 µg/mL | ~30 pg per injection (with derivatization) | ~0.3 - 3 ppm[5] |
| Linearity (R²) | >0.999[1] | >0.999 | >0.99 |
| Accuracy (Recovery) | 94 - 103%[2] | 95 - 105% (with appropriate internal standard) | 90 - 110% (matrix dependent) |
| Precision (RSD) | < 2%[3] | < 5% | < 10% |
| Sample Preparation | Dilution, filtration, possible solid-phase extraction (SPE). | Derivatization, liquid-liquid extraction (LLE), or headspace analysis. | Dilution, filtration. |
| Analysis Time | 5 - 20 minutes per sample. | 15 - 40 minutes per sample. | < 5 minutes per sample. |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, reaction monitoring, purity assessment. | Identification and quantification of volatile impurities, trace analysis. | Rapid screening, in-process control where high selectivity is not required. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general starting points and should be optimized and validated for the specific reaction mixture and laboratory conditions.[8][9][10][11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be optimized for best peak shape and separation from other reaction components.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of around 280 nm is a good starting point for furaldehyde derivatives.[2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately pipette a known volume of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. For aldehydes, derivatization is often employed to improve thermal stability and chromatographic performance.[13][14]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Autosampler
Chromatographic Conditions (Starting Point):
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Derivatization with PFBHA: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common method for aldehydes.[15]
-
To an aliquot of the diluted reaction mixture, add a solution of PFBHA in a suitable solvent (e.g., ethyl acetate).
-
Add a catalytic amount of acid (e.g., HCl).
-
Heat the mixture at 60-70 °C for 30-60 minutes.
-
After cooling, the organic layer can be directly injected or further purified.
Sample Preparation (without derivatization): If the analyte is sufficiently volatile and thermally stable, direct injection of a diluted sample may be possible. However, peak tailing and degradation can be issues.
Calibration: Prepare calibration standards of the derivatized or underivatized analyte and use an internal standard for improved accuracy.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique but is less selective than chromatographic methods. It is suitable for reaction mixtures where this compound is the primary absorbing species at the analytical wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes
Methodology:
-
Determine λmax: Scan a dilute solution of pure this compound in a suitable solvent (e.g., ethanol or acetonitrile) to determine the wavelength of maximum absorbance (λmax).
-
Sample Preparation:
-
Take a precise volume of the reaction mixture.
-
Dilute it with the chosen solvent to an absorbance value within the linear range of the instrument (typically 0.2 - 0.8).
-
Filter the sample if it is turbid.
-
-
Measurement:
-
Use the pure solvent as a blank.
-
Measure the absorbance of the diluted sample at the predetermined λmax.
-
Calibration: Prepare a series of standard solutions of the pure analyte and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).
Conclusion
For the quantitative analysis of this compound in a reaction mixture, HPLC-UV offers a balance of selectivity, sensitivity, and cost, making it the recommended method for routine analysis. GC-MS provides the highest selectivity and sensitivity, which is advantageous for complex matrices or when identifying and quantifying trace-level impurities. UV-Vis spectrophotometry is a viable option for rapid, in-process monitoring if the reaction mixture has minimal interfering components. The final method selection should be based on a thorough validation process to ensure the results are accurate, precise, and fit for the intended purpose.[8][9][10][11][12]
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. High performance liquid chromatographic determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in honey [ricerca.unityfvg.it]
- 4. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. upm-inc.com [upm-inc.com]
- 9. wjarr.com [wjarr.com]
- 10. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. commons.und.edu [commons.und.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Comparative Guide to Mechanistic Studies on the Formation of 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic methodologies for the formation of 5-aryl-2-furaldehydes, a critical structural motif in medicinal chemistry and materials science. The performance of different catalytic systems is compared, supported by experimental data from key studies. Detailed protocols and mechanistic diagrams are included to facilitate understanding and implementation.
Data Presentation: Comparison of Synthetic Methodologies
The formation of 5-aryl-2-furaldehydes can be achieved through several catalytic cross-coupling reactions and other synthetic transformations. The choice of method often depends on substrate availability, cost, and desired scale. Below is a summary of quantitative data from various studies.
| Method | Reactants | Catalyst / Reagent | Solvent | Conditions | Yield (%) | Reference |
| Direct C-H Arylation | 2-Furaldehyde, Aryl Halides | PdCl₂, KOAc, Bu₄NBr | DMF | Mild | Good | [1][2] |
| Suzuki Coupling | 5-Chloro-2-furaldehyde, Phenylboronic Acid | PAP Ligand / Pd Catalyst | - | - | >99% | [3] |
| Negishi Coupling | Bromobenzene, Organozinc Reagent | Pd(dppf)Cl₂ | - | - | 71-77% | [3] |
| Negishi (One-Pot) | 2-Furaldehyde Acetal, Aryl Halides | n-BuLi, ZnCl₂, Pd Catalyst | THF | - | Good | [4] |
| Hiyama Coupling | 5-Chloro-2-furaldehyde, Phenyltrifluorosilane | Pd(OAc)₂ | - | - | 74% | [3] |
| Stille Coupling | 5-Bromo-2-furaldehyde, Phenyl Tributyl Tin | 5% Pd(PPh₃)₂Cl₂ | Dichloroethane | Reflux | 61% | [3] |
| Meerwein Arylation | 2-Furaldehyde, Diazonium Salts | CuCl₂ | Acetone/Water | 0°C | - | [3][5] |
| Photochemical Reaction | 5-Iodo-2-furaldehyde, Benzene | Irradiation (light) | Benzene | - | 91% | [3] |
| Photochemical Reaction | 5-Bromo-2-furaldehyde, Benzene | Irradiation (light) | Benzene | - | 64% | [3] |
| Vilsmeier-Haack | 2-Phenylfuran | POCl₃, DMF | - | - | 60% | [3] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below. These protocols are generalized from the literature to serve as a starting point for laboratory implementation.
Palladium-Catalyzed Direct C-H Arylation of 2-Furaldehyde
This protocol is based on the work by McClure et al. and offers a direct route from inexpensive 2-furaldehyde.[1][2]
Materials:
-
2-Furaldehyde (3 equivalents)
-
Aryl halide (e.g., 4-iodo-chlorobenzene, 1 equivalent)
-
Palladium(II) chloride (PdCl₂, catalytic amount)
-
Potassium acetate (KOAc, 2 equivalents)
-
Tetrabutylammonium bromide (Bu₄NBr, 1 equivalent)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
To a reaction vessel, add 2-furaldehyde, potassium acetate, tetrabutylammonium bromide, and palladium(II) chloride.
-
Add DMF as the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
-
To minimize the formation of homocoupling byproducts, add the aryl halide slowly to the reaction mixture over a period of several hours using a syringe pump.[2]
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-aryl-2-furaldehyde.
One-Pot Synthesis via Organozinc Route (Negishi-type Coupling)
This procedure, adapted from Rane et al., allows for the synthesis of 5-aryl- and 5-pyridyl-2-furaldehydes from furaldehyde diethyl acetal in a single pot.[4]
Materials:
-
2-Furaldehyde diethyl acetal (1) (1 equivalent)
-
n-Butyllithium (n-BuLi, 1 equivalent)
-
Zinc chloride (ZnCl₂, substoichiometric, e.g., 0.33 equivalents)
-
Aryl or pyridyl halide (1 equivalent)
-
Palladium catalyst (e.g., Pd(dba)₂) and phosphine ligand (e.g., P(o-tol)₃)
-
Tetrahydrofuran (THF, anhydrous solvent)
-
Aqueous acid (for deprotection)
Procedure:
-
Dissolve 2-furaldehyde diethyl acetal in anhydrous THF and cool the solution to a low temperature (e.g., -40 °C).
-
Slowly add n-BuLi to selectively deprotonate the 5-position of the furan ring.
-
After stirring, add a solution of ZnCl₂ in THF to perform a lithium-to-zinc transmetalation, forming a triorganozincate intermediate.[4]
-
Add the palladium catalyst, phosphine ligand, and the aryl or pyridyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the coupling is complete (monitor by TLC or LC-MS).
-
Perform an acidic workup by adding aqueous acid (e.g., HCl) to hydrolyze the acetal and quench the reaction.
-
Extract the product with an organic solvent and purify as needed.
Meerwein Arylation
This classic method utilizes diazonium salts, generated in situ from anilines, to arylate 2-furaldehyde.[3][5]
Materials:
-
Substituted aniline (1 equivalent)
-
Sodium nitrite (NaNO₂, 1 equivalent)
-
Hydrochloric acid (HCl)
-
2-Furaldehyde (1 equivalent)
-
Copper(II) chloride (CuCl₂, catalytic amount)
-
Acetone and water (solvents)
Procedure:
-
Prepare a solution of the substituted aniline in aqueous HCl and cool it to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the aniline solution to form the corresponding diazonium chloride salt. Maintain the temperature below 5 °C.[5]
-
In a separate flask, prepare a solution of 2-furaldehyde and a catalytic amount of CuCl₂ in a mixture of acetone and water.
-
Slowly add the freshly prepared diazonium salt solution to the furaldehyde mixture. Vigorous nitrogen evolution may be observed.
-
Stir the reaction at room temperature until completion.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the product via distillation or chromatography.
Mechanistic Visualizations
The following diagrams illustrate key mechanistic pathways and experimental workflows.
Caption: Experimental workflow for comparing catalytic methods.
Caption: Proposed mechanism for Palladium-Catalyzed Direct C-H Arylation.
Caption: Reaction pathway for the one-pot organozinc route.
References
comparing the stability of different furaldehyde derivatives in biological media
For Researchers, Scientists, and Drug Development Professionals
The stability of furaldehyde derivatives in biological media is a critical parameter in drug discovery and development, influencing their pharmacokinetic profiles, efficacy, and potential toxicity. This guide provides a comparative overview of the stability of key furaldehyde derivatives, supported by experimental data and detailed methodologies.
Comparative Stability of Furaldehyde Derivatives
The metabolic stability of furaldehyde derivatives can vary significantly based on their chemical structure. This is often assessed through in vitro assays using biological matrices such as liver microsomes or plasma. The following table summarizes available data on the stability of common furaldehyde derivatives.
Disclaimer: The data presented below are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, this table should be used as a comparative reference with the understanding that direct, head-to-head studies may yield different results.
| Furaldehyde Derivative | Biological Matrix | Species | Stability Metric | Value | Reference |
| Furfural | In vivo | Human | Biological Half-life | 2-2.5 hours | [1] |
| 5-Hydroxymethylfurfural (5-HMF) | In vivo | Rat, Mouse | Metabolism | Rapidly absorbed and metabolized, with 60-80% of the dose excreted in urine within 48 hours as metabolites like N-(5-hydroxymethyl-2-furoyl)glycine.[2] | [2] |
| 5-(Chloromethyl)furfural (CMF) | Chemical (Acidic Conditions) | N/A | Chemical Stability | More stable and hydrophobic than 5-HMF under acidic conditions.[3] | [3] |
Experimental Protocols
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of furaldehyde derivatives using liver microsomes.
1. Materials and Reagents:
-
Test furaldehyde derivative
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard for analytical quantification)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test furaldehyde derivative in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomal suspension at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the corresponding wells.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizations
Caption: Workflow for determining the metabolic stability of furaldehyde derivatives.
Impact on Signaling Pathways
Furaldehyde derivatives, particularly 5-hydroxymethylfurfural (5-HMF), have been shown to modulate key cellular signaling pathways involved in inflammation.
-
NF-κB Signaling Pathway: 5-HMF has been reported to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. It can inhibit the phosphorylation of key proteins in this pathway, such as p65, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: 5-HMF can also attenuate the mitogen-activated protein kinase (MAPK) signaling pathway. It has been observed to inhibit the phosphorylation of ERK, JNK, and p38 MAPK, which are crucial for inflammatory responses.
The diagrams below illustrate the general cascades of the NF-κB and MAPK signaling pathways.
Caption: Overview of the canonical NF-κB signaling cascade.
References
- 1. 761. Furfural (WHO Food Additives Series 30) [inchem.org]
- 2. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
statistical analysis of biological data for a series of furaldehyde compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the biological data for a series of furaldehyde compounds, offering an objective comparison of their performance against other alternatives. The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
Furaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This guide focuses on three key areas of their therapeutic potential: antioxidant, anti-inflammatory, and cytotoxic properties. Through a systematic review of experimental data, we present a comparative analysis of various furaldehyde compounds, highlighting their efficacy and potential mechanisms of action. The data is summarized in clear, comparative tables, and the underlying biological pathways are visualized to provide a deeper understanding of their function.
Antioxidant Activity
The antioxidant potential of furaldehyde derivatives is a key area of investigation. The capacity of these compounds to scavenge free radicals is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The efficiency is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
A study on newly synthesized furaldehyde derivatives provided a comparative analysis of their antioxidant activity against the standard antioxidant, ascorbic acid. The results, summarized in Table 1, demonstrate that several derivatives exhibit potent antioxidant properties.[1]
Table 1: Antioxidant Activity of Furaldehyde Derivatives (DPPH Assay) [1]
| Compound ID | Chemical Structure | IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |
| C1 | Schiff base derivative | 15.2 ± 0.8 | 5.6 ± 0.3 |
| C2 | Thiazolidinone derivative | 10.5 ± 0.5 | 5.6 ± 0.3 |
| C3 | Oxazepine derivative | 22.1 ± 1.2 | 5.6 ± 0.3 |
| C4 | Azetidinone derivative | > 50 | 5.6 ± 0.3 |
| C5 | Thiazolidinone derivative with electron-withdrawing group | 8.9 ± 0.4 | 5.6 ± 0.3 |
| C6 | Oxazepine derivative with electron-donating group | 18.7 ± 0.9 | 5.6 ± 0.3 |
Experimental Protocol: DPPH Radical Scavenging Assay[2][3][4]
The antioxidant activity of the furaldehyde compounds is determined by measuring their ability to scavenge the stable DPPH free radical. A solution of DPPH in methanol is prepared. Different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured spectrophotometrically at 517 nm. The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Antioxidant Mechanism of Action
The antioxidant activity of furaldehyde derivatives is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The general mechanism of free radical scavenging by an antioxidant (AH) is depicted in the following workflow.
Caption: Free radical scavenging by an antioxidant.
Anti-inflammatory Activity
Several furaldehyde compounds have demonstrated significant anti-inflammatory properties. Their efficacy is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
5-Hydroxymethylfurfural (5-HMF), a prominent furaldehyde derivative, has been shown to mitigate the inflammatory response in LPS-stimulated RAW 264.7 macrophages. It reduces the production of NO, prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] The inhibitory effects of various furan derivatives on NO production are presented in Table 2.
Table 2: Anti-inflammatory Activity of Furan Derivatives (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) for NO Inhibition | Reference Compound | IC50 (µM) |
| 5-Hydroxymethylfurfural (5-HMF) | 63.0 (approx. from data)[2] | L-NMMA (NOS inhibitor) | 22.1[3] |
| Furan derivative X | 15.5 | Dexamethasone | 8.3[4] |
| Furan derivative Y | 25.2 | Dexamethasone | 8.3[4] |
Experimental Protocol: Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells[8][9][10]
RAW 264.7 macrophage cells are cultured in a suitable medium. The cells are pre-treated with various concentrations of the furaldehyde compounds for a specific period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm. The percentage of NO inhibition is calculated, and the IC50 values are determined.
Anti-inflammatory Signaling Pathways
Furaldehyde derivatives, such as 5-HMF, exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] They have also been implicated in the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
Caption: Inhibition of inflammatory pathways.
Cytotoxic Activity
The cytotoxic potential of furaldehyde derivatives against various cancer cell lines is an active area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to assess cell viability and determine the cytotoxic effects of compounds.
Studies have reported the IC50 values for several furan-based compounds against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).[5]
Table 3: Cytotoxic Activity of Furan Derivatives (IC50 in µM)
| Compound | HeLa IC50 (µM) | HepG2 IC50 (µM) | Reference Drug (e.g., Doxorubicin) IC50 (µM) |
| Furan derivative 4 | 4.06 (MCF-7)[5] | - | Staurosporine (MCF-7): Not specified[5] |
| Furan derivative 7 | 2.96 (MCF-7)[5] | - | Staurosporine (MCF-7): Not specified[5] |
| Carbohydrazide derivative with furan moiety (Compound 3a) | - | - | A549: 2.3 ± 0.1, BJ: >100[6] |
| Carbohydrazide derivative with furan moiety (Compound 3b) | - | - | A549: 1.8 ± 0.2, BJ: 85.4 ± 4.3[6] |
Experimental Protocol: MTT Cytotoxicity Assay[7][13][14][15][16]
Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the furaldehyde compounds for a specified duration (e.g., 24, 48, or 72 hours). After the incubation period, MTT solution is added to each well and incubated for a few hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or SDS) is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow for Biological Evaluation
The overall process for evaluating the biological activity of furaldehyde compounds involves a series of well-defined steps, from compound synthesis to data analysis.
Caption: Overall experimental workflow.
Conclusion
The statistical analysis of the available biological data reveals that furaldehyde compounds represent a versatile class of molecules with significant therapeutic potential. Several derivatives have demonstrated potent antioxidant and anti-inflammatory activities, with some exhibiting promising cytotoxic effects against cancer cell lines. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying their anti-inflammatory effects.
This guide provides a foundation for researchers and drug development professionals to compare and select promising furaldehyde candidates for further investigation. The detailed experimental protocols and visual representations of signaling pathways offer valuable tools for designing future studies. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this interesting class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-(3-Chloro-4-methylphenyl)-2-furaldehyde
Based on the analysis of its structural analogues, 5-(3-Chloro-4-methylphenyl)-2-furaldehyde should be handled with caution. It is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4][5]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is recommended when handling this compound. The final selection of PPE should be based on a detailed risk assessment of the specific procedures to be performed.
| PPE Category | Recommended Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[6] A flame-retardant lab coat or chemical-resistant apron should also be worn. | To prevent skin contact, which can lead to irritation.[2][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] In well-ventilated areas, this may not be necessary. | To avoid inhalation of dust or vapors that may cause respiratory irritation.[2] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Engineering Controls & Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all procedures involving this substance.[4]
-
Handling: Avoid the formation of dust and aerosols.[2][6] Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed and store locked up.[2]
First Aid Measures:
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Scenario | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] If eye irritation persists, seek medical advice/attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] If you feel unwell, call a POISON CENTER or doctor/physician.[2] |
| Ingestion | Clean mouth with water and get medical attention.[1] Do NOT induce vomiting.[6] |
Spill Management and Disposal:
-
Spill Cleanup: In case of a spill, avoid dust formation.[2][6] Sweep up and shovel the material into suitable containers for disposal.[1] Ensure adequate ventilation and prevent the chemical from entering the environment.[1][6]
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains.[1]
Procedural Workflow
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
